Antileishmanial agent-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H16N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-2-oxo-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O3/c1-26-18-10-13(7-9-17(18)24)19-15-8-6-12-4-2-3-5-14(12)20(15)23-21(25)16(19)11-22/h2-5,7,9-10,24H,6,8H2,1H3,(H,23,25) |
InChI Key |
OSXHZVPBIACRJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)NC3=C2CCC4=CC=CC=C43)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendance of Tetrahydrobenzo[h]quinolines: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrobenzo[h]quinoline core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic system have shown significant promise as anticancer, antidiabetic, and antiprotozoal agents. This technical guide provides an in-depth overview of the discovery and synthesis of these valuable compounds, presenting detailed experimental protocols, quantitative biological data, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.
I. Discovery and Biological Activities
Tetrahydrobenzo[h]quinoline derivatives have emerged as potent biological agents, with research highlighting their efficacy in several key therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of tetrahydrobenzo[h]quinolines. Certain derivatives have been identified as potent DNA-intercalating agents, leading to cytotoxic effects against a range of human cancer cell lines.[1] For instance, a series of N-substituted tetrahydrobenzo[h]quinoline derivatives demonstrated significant cytotoxicity against MCF-7 (breast), A2780 (ovarian), C26 (colon), and A549 (lung) cancer cell lines.[1]
Antidiabetic Properties
Recent studies have unveiled the potential of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives as effective inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[2][3] This inhibitory action suggests a promising avenue for the development of novel therapeutic agents for the management of diabetes.
Antileishmanial and Antitubercular Activity
The versatility of the tetrahydrobenzo[h]quinoline scaffold extends to infectious diseases. Certain derivatives have exhibited potent antileishmanial activity through the inhibition of pteridine reductase 1 (PTR1), an essential enzyme in the folate biosynthesis pathway of Leishmania parasites.[4][5][6][7] Notably, some of these compounds also display promising antitubercular activity.
II. Synthesis of Tetrahydrobenzo[h]quinoline Derivatives
The construction of the tetrahydrobenzo[h]quinoline core is most efficiently achieved through one-pot multicomponent reactions (MCRs). This approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.
General One-Pot Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitriles
A widely employed method involves the condensation of a tetralone derivative, an aromatic aldehyde, a source of cyanide (such as malononitrile or ethyl cyanoacetate), and an ammonium salt.[2][8]
Experimental Protocol:
A mixture of 6-methoxy-1-tetralone (1 mmol), an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product. Further purification can be achieved by recrystallization from ethanol.
III. Quantitative Data Summary
The biological activities of representative tetrahydrobenzo[h]quinoline derivatives are summarized in the tables below, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Tetrahydrobenzo[h]quinoline Derivatives
| Compound | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) | C26 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |
| 6e | 2.87 | 1.86 | 3.91 | 2.45 | [1] |
| 6b | >50 | 18.45 | >50 | 25.32 | [1] |
| 6i | 4.87 | 3.21 | 6.15 | 5.23 | [1] |
Table 2: Antidiabetic Activity of Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives
| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |
| 2 | 10.12 | 5.43 | [2][3] |
| 3 | 8.34 | 4.12 | [2][3] |
| 4 | 3.42 | 2.87 | [2][3] |
| 5 | 15.14 | 9.23 | [2][3] |
| 12 | 7.65 | 3.11 | [2][3] |
| 13 | 6.48 | 0.65 | [2][3] |
| Acarbose (Standard) | 14.35 | - | [2][3] |
IV. Key Experimental Protocols
MTT Assay for Cytotoxicity Evaluation
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9][10][11]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
V. Mechanisms of Action: Signaling Pathways and Molecular Interactions
The diverse biological activities of tetrahydrobenzo[h]quinolines stem from their ability to interact with specific molecular targets and modulate key cellular pathways.
DNA Intercalation
Certain tetrahydrobenzo[h]quinoline derivatives function as DNA intercalators.[1] They insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This disruption interferes with essential cellular processes such as DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
Inhibition of Pteridine Reductase 1 (PTR1) in Leishmania
In the protozoan parasite Leishmania, tetrahydrobenzo[h]quinoline derivatives can act as antifolates by inhibiting pteridine reductase 1 (PTR1).[4][5][7] PTR1 is a crucial enzyme in the parasite's folate salvage pathway, which is essential for its survival. By blocking PTR1, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis and other metabolic processes, leading to parasite death.
This technical guide provides a foundational understanding of the synthesis and discovery of tetrahydrobenzo[h]quinoline derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile chemical scaffold. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of arylated tetrahydrobenzo[ H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of pteridine reductase 1 (PTR1) enzyme during growth phase in the protozoan parasite Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potential therapeutic role of PTR1 gene in non‐healing anthroponotic cutaneous leishmaniasis due to Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docta.ucm.es [docta.ucm.es]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification of Antileishmanial Agent-21 (Compound 4e): A Technical Guide
Disclaimer: As of November 2025, publicly accessible research specifically detailing "Antileishmanial agent-21 (compound 4e)" is not available. This guide therefore serves as an in-depth technical overview of the contemporary methodologies used for target identification of novel antileishmanial compounds, using "Compound 4e" as a representative candidate to illustrate the process. The experimental data and pathways presented are illustrative examples based on published findings for similar classes of antileishmanial agents.
Introduction
Leishmaniasis remains a significant global health problem, with limited therapeutic options often hampered by toxicity and emerging drug resistance. The development of new, effective, and safe antileishmanial drugs is a critical priority. A key step in this process is the identification and validation of the molecular target(s) of a lead compound. Understanding the mechanism of action is crucial for optimizing lead compounds, predicting potential toxicity, and developing strategies to overcome resistance.
This technical guide outlines a comprehensive, multi-pronged approach to the target identification of a novel antileishmanial candidate, here represented as this compound (Compound 4e). The workflow integrates phenotypic screening, advanced proteomics-based target deconvolution techniques, and biochemical validation assays.
Data Presentation: Summary of Quantitative Data
Effective target identification begins with robust quantitative data characterizing the compound's biological activity. The following tables summarize representative data for Compound 4e, illustrating the typical parameters assessed during the early stages of drug discovery.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Compound 4e
| Parameter | Leishmania donovani (Amastigote) | Leishmania major (Amastigote) | Human Cell Line (THP-1) | Selectivity Index (SI)* |
| EC50 (µM) | 1.5 | 2.8 | >50 | >33.3 |
| EC50 represents the half-maximal effective concentration. | ||||
| SI = CC50 (THP-1) / EC50 (L. donovani) |
Table 2: Thermal Proteome Profiling (TPP) - Putative Protein Targets of Compound 4e in L. donovani Lysate
| Protein ID (TriTrypDB) | Protein Name | Thermal Shift (ΔTm in °C) | p-value | Biological Function |
| LdBPK_312420.1 | Trypanothione Reductase (TryR) | +3.5 | <0.001 | Redox metabolism |
| LdBPK_140880.1 | Cysteine Peptidase B (CPB) | +2.8 | <0.005 | Proteolysis, virulence |
| LdBPK_331890.1 | Kinetoplastid Membrane Protein-11 (KMP-11) | -2.1 | <0.01 | Unknown, potential structural role |
| LdBPK_261170.1 | Heat shock protein 70 (HSP70) | +1.9 | <0.05 | Protein folding |
Table 3: Biochemical Validation - Enzymatic Inhibition Assay
| Recombinant L. donovani Enzyme | Compound 4e IC50 (µM) | Comments |
| Trypanothione Reductase (TryR) | 2.1 | Confirms direct inhibition |
| Cysteine Peptidase B (CPB) | 18.5 | Weaker, potentially indirect or allosteric effect |
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful target identification. The following sections describe the methodologies for the key experiments cited in this guide.
In Vitro Amastigote Drug Susceptibility Assay
This assay determines the efficacy of the compound against the clinically relevant intracellular amastigote stage of Leishmania.
-
Cell Culture and Infection:
-
Culture human monocytic THP-1 cells and differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) in 96-well plates.[1]
-
Infect the differentiated THP-1 cells with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 15:1.[2]
-
Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.[3]
-
Wash the wells to remove any remaining extracellular parasites.[2]
-
-
Compound Treatment:
-
Quantification of Parasite Load:
-
Fix the cells with methanol and stain with Giemsa.[4]
-
Alternatively, for higher throughput, use Leishmania strains expressing a reporter gene like luciferase and measure luminescence.[3]
-
Determine the number of amastigotes per 100 macrophages by microscopy or measure the reporter signal.
-
Calculate the EC50 value by plotting the percentage of infection inhibition against the log of the compound concentration.[5]
-
Thermal Proteome Profiling (TPP)
TPP is an unbiased method to identify protein targets in a complex biological sample based on ligand-induced changes in protein thermal stability.[6][7][8]
-
Cell Lysis and Treatment:
-
Culture L. donovani promastigotes to late-log phase and harvest by centrifugation.
-
Prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.[8]
-
Divide the lysate into two aliquots: one treated with Compound 4e at a predetermined concentration and the other with the vehicle control (DMSO).
-
-
Temperature Gradient and Protein Precipitation:
-
Aliquot the treated and control lysates into PCR tubes.
-
Heat the aliquots across a defined temperature gradient (e.g., 37°C to 67°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[8]
-
Cool the samples to room temperature, leading to the precipitation of denatured proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins. The supernatant contains the soluble, non-denatured proteins at each temperature point.[8]
-
-
Proteomic Analysis:
-
Collect the supernatants and prepare the proteins for mass spectrometry analysis (e.g., via tryptic digestion).
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
-
Identify and quantify the relative abundance of each protein in the soluble fraction at each temperature point.
-
Generate melting curves for thousands of proteins in both the treated and control samples.
-
A significant shift in the melting temperature (ΔTm) of a protein in the presence of the compound indicates a direct or indirect interaction.[9]
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This method involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate.[10]
-
Affinity Probe Synthesis and Immobilization:
-
Synthesize an analog of Compound 4e that incorporates a linker and a reactive group for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads).
-
Ensure the modification does not abrogate the biological activity of the compound.
-
Covalently couple the synthesized probe to the affinity beads.
-
-
Protein Binding and Elution:
-
Incubate the Compound 4e-coupled beads with a Leishmania cell lysate to allow for protein binding.
-
As a negative control, incubate the lysate with beads coupled with an inactive analog or beads alone.[11]
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competitive elution with an excess of free Compound 4e.[10]
-
-
Target Identification:
Visualizations: Workflows and Pathways
Visual diagrams are essential for conceptualizing complex biological and experimental processes. The following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Structure-Activity Relationship of Lm-PTR1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Leishmania major Pteridine Reductase 1 (Lm-PTR1), a critical enzyme in the parasite's folate metabolism and a key target for anti-leishmanial drug discovery. The document summarizes quantitative inhibition data, details relevant experimental methodologies, and visualizes key concepts and workflows.
Introduction to Lm-PTR1 as a Drug Target
Leishmania parasites are auxotrophic for pterins and folates, making the enzymes involved in their salvage and metabolism essential for survival. Pteridine Reductase 1 (PTR1) is a short-chain reductase that catalyzes the NADPH-dependent reduction of pterins and folates. Crucially, Lm-PTR1 can act as a metabolic bypass for Dihydrofolate Reductase (DHFR), a common target for antifolate drugs.[1][2][3][4] Inhibition of both DHFR and PTR1 is therefore considered a promising strategy to overcome drug resistance and effectively treat leishmaniasis.[1][2] The active site of Lm-PTR1 is located in a solvent-exposed pocket where the cofactor (NADPH) and substrate bind.[5] Key residues involved in catalysis and inhibitor binding include Asp181, Tyr194, and Lys198.[5]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative inhibitory activity of various chemical scaffolds against Lm-PTR1. The data is compiled from several key studies and is presented to facilitate comparison and analysis of structure-activity trends.
Table 1: Inhibition Data for Scaffold I Derivatives
Scaffold I compounds are noted to be more effective against Lm-PTR1 compared to TbPTR1.[6]
| Compound | R Group | Ki (µM) for Lm-PTR1 | Reference |
| 1 | H | 0.24 | [6][7] |
| 2 | Phenyl | 3.4 | [6][7] |
| Methotrexate (MTX) | - | 0.039 | [6][7] |
Table 2: Inhibition Data for Scaffold II Derivatives
Scaffold II compounds generally show higher efficacy against TbPTR1, but some derivatives retain activity against Lm-PTR1.[6]
| Compound | R1 | R2 | X | Ki (µM) for Lm-PTR1 | Reference |
| 5 | H | H | S | >27 | [6] |
| 11 | C6H4OCH3 | CN | O | 3.4 | [6] |
| 12 | C6H4CHO (meta) | CN | O | 4.2 | [6] |
| 13 | C7H5O2 | CN | O | 2.6 | [6] |
Table 3: Inhibition Data for Scaffold III Derivatives
| Compound | R | X | Ki (µM) for Lm-PTR1 | Reference |
| 14 | NH2 | CH2 | >27 | [6] |
| 16 | C6H4CH3 | S | ~27 | [6] |
| 17 | CH2C6H5 | S | 0.60 | [6][7] |
| 18 | CH2C6H4OCH3 (para) | S | 2.7 | [6] |
Table 4: Inhibition Data for Natural Product Inhibitors
| Compound | IC50 (µM) for Lm-PTR1 | Reference |
| Sophoraflavanone G | 19.2 | [8][9] |
| Compound 7 | 29 (promastigotes), 3 (amastigotes), Ki = 0.72 | [1] |
| Kaurane Diterpene 302a | Kiapp ≤ 5 | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Lm-PTR1 inhibitors.
Recombinant Lm-PTR1 Expression and Purification
The expression and purification of recombinant Lm-PTR1 are foundational for in vitro inhibition assays.
Methodology:
-
Cloning: The gene encoding Lm-PTR1 is amplified from Leishmania major genomic DNA via PCR. The amplified product is then ligated into an expression vector (e.g., pET series) containing a purification tag, such as a polyhistidine (His) tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.
-
Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell disruption (e.g., by sonication), the soluble fraction is clarified by centrifugation. The recombinant Lm-PTR1 is purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification to homogeneity can be achieved by size-exclusion chromatography. The purity of the final protein is assessed by SDS-PAGE.
Lm-PTR1 Spectrophotometric Inhibition Assay
This assay is commonly used to determine the inhibitory activity of compounds against Lm-PTR1 by monitoring the oxidation of NADPH.
Methodology:
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer (e.g., Tris-HCl with appropriate pH), a fixed concentration of recombinant Lm-PTR1, NADPH, and the substrate (e.g., folic acid or biopterin).
-
Inhibitor Addition: Test compounds are added to the wells at varying concentrations. A control reaction without any inhibitor is always included.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate or the enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance change. The percentage of inhibition for each compound concentration is determined relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve. For determination of the inhibition constant (Ki), assays are performed at varying substrate concentrations.[1]
Signaling Pathways and Logical Relationships
Folate Metabolism and the Role of Lm-PTR1
Lm-PTR1 plays a crucial role in the folate metabolic pathway of Leishmania. The following diagram illustrates this pathway and the bypass mechanism provided by Lm-PTR1.
This diagram shows that while DHFR-TS is the primary enzyme for reducing DHF to THF, Lm-PTR1 can also perform this reduction, thus providing a bypass when DHFR-TS is inhibited by antifolate drugs.[1][7] Lm-PTR1 is also the primary enzyme for the reduction of biopterin.
In Silico to In Vitro Inhibitor Discovery Workflow
Many studies on Lm-PTR1 inhibitors employ a rational, structure-based drug design approach, often starting with in silico screening followed by experimental validation.
This workflow begins with the selection of Lm-PTR1 as the target. Large compound libraries are then screened virtually, and promising candidates are subjected to molecular docking simulations to predict their binding affinity and mode.[5][8] The top-scoring hits are then synthesized or purchased for in vitro testing to validate their inhibitory activity. Active compounds may then undergo further medicinal chemistry efforts for lead optimization.
Conclusion
The development of potent and selective Lm-PTR1 inhibitors remains a key strategy in the search for new anti-leishmanial therapies. The structure-activity relationships summarized in this guide highlight several promising chemical scaffolds. Understanding the nuances of the enzyme's active site and leveraging both computational and experimental approaches will be crucial for the design of next-generation inhibitors that can effectively combat leishmaniasis. The detailed methodologies provided herein serve as a valuable resource for researchers in this field.
References
- 1. In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Pteridin Reductase-1 Inhibitors for the Treatment of Leishmaniasis: A Bioinformatics Approach [mdpi.com]
- 4. Identification of Potential Pteridin Reductase-1 Inhibitors for the Treatment of Leishmaniasis: A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors | MDPI [mdpi.com]
- 6. Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Anti-Folate Mechanism in Leishmania Parasites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the folate metabolic pathway in Leishmania parasites, the mechanism of action of anti-folate drugs, and the molecular basis of drug resistance. It is intended to serve as a resource for researchers engaged in anti-leishmanial drug discovery and development.
Executive Summary
Leishmania parasites are auxotrophic for folates and related pteridines, making the folate pathway an attractive target for chemotherapy. The primary enzyme in this pathway is the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS). However, the presence of a unique, second enzyme, pteridine reductase 1 (PTR1), provides a metabolic bypass, conferring natural resistance to many classical anti-folates like methotrexate (MTX). Resistance to anti-folates in Leishmania is multifactorial, involving gene amplification of DHFR-TS or PTR1, mutations in these target enzymes, and impaired drug uptake via folate transporters. Successful anti-leishmanial strategies targeting this pathway will likely require the simultaneous inhibition of both DHFR-TS and PTR1.
The Folate Biosynthesis and Salvage Pathway in Leishmania
Unlike their mammalian hosts, Leishmania parasites are incapable of de novo folate synthesis and must salvage folates and unconjugated pteridines from the host environment.[1][2] This is accomplished via a family of high-affinity folate/biopterin transporters (FBTs).[1][3]
Once inside the parasite, folic acid is reduced to its biologically active form, tetrahydrofolate (H4F), which is essential for the biosynthesis of thymidylate and purines.[4][5] This reduction is catalyzed by two key enzymes:
-
Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): A bifunctional enzyme where the DHFR domain catalyzes the NADPH-dependent reduction of dihydrofolate (H2F) to H4F, and the TS domain catalyzes the synthesis of dTMP from dUMP.[4][6] In protozoa, these two domains exist on a single polypeptide.[6]
-
Pteridine Reductase 1 (PTR1): A novel enzyme in trypanosomatids that is absent in mammals.[7] PTR1 is a broad-spectrum reductase that can reduce both unconjugated pteridines (like biopterin) and folates (H2F).[1][2][8]
The presence of PTR1 allows the parasite to bypass the DHFR-TS enzyme for H4F production, which is a critical factor in anti-folate drug resistance.[1][7][9]
Figure 1: Simplified Folate Metabolism Pathway in Leishmania. The parasite salvages folate and biopterin from the host. Dihydrofolate (H2F) is reduced to Tetrahydrofolate (H4F) by DHFR-TS. PTR1 provides a bypass mechanism (dashed red arrow). H4F is crucial for thymidylate (dTMP) synthesis.
Mechanism of Action of Anti-folates
Anti-folates, such as methotrexate (MTX), are structural analogs of folic acid that competitively inhibit DHFR.[10] By binding to the active site of DHFR, MTX prevents the reduction of H2F to H4F, thereby depleting the intracellular pool of reduced folates.[10] This disruption halts the synthesis of dTMP, a necessary precursor for DNA synthesis, ultimately leading to parasite death.[10]
However, the efficacy of classical DHFR inhibitors like MTX against Leishmania is significantly compromised by PTR1.[7][9] PTR1 is substantially less sensitive to MTX (often over 1000-fold) than DHFR-TS.[7] This allows PTR1 to continue producing H4F even when DHFR-TS is inhibited, effectively acting as a metabolic bypass and rendering the parasite resistant.[1][9]
Mechanisms of Anti-folate Resistance in Leishmania
Leishmania can develop resistance to anti-folate drugs through several distinct molecular mechanisms, often in combination.[9]
Target Gene Amplification
The most common mechanism of MTX resistance involves the amplification of genes encoding the drug targets.[3][9][10]
-
DHFR-TS Amplification: Overexpression of the bifunctional DHFR-TS enzyme increases the intracellular concentration of the target, requiring higher drug concentrations for effective inhibition.[3][6]
-
PTR1 Amplification: Increased expression of PTR1 enhances the metabolic bypass, further diminishing the parasite's reliance on the MTX-sensitive DHFR-TS.[3][9]
Altered Drug Transport
Reduced intracellular accumulation of anti-folates is another key resistance strategy.[9][11]
-
Folate Transporter (FT) Gene Deletion/Mutation: Leishmania possesses a family of folate transporters (e.g., FT1, FT5).[3][12][13] Deletion of or mutations in these transporter genes can impair the uptake of MTX, leading to high levels of resistance.[3][12] Studies have shown that MTX-resistant lines often have deletions in the genes encoding these transporters.[12]
Target Gene Mutation
Point mutations within the coding sequences of DHFR-TS or PTR1 can alter the drug-binding site, reducing the affinity of the inhibitor for its target.[3][9] This mechanism has been observed in pyrimethamine-resistant Plasmodium falciparum and is also a documented mechanism in MTX-resistant Leishmania.[3][6]
Figure 2: Anti-folate Action and Resistance. MTX inhibits DHFR-TS, leading to parasite death. Resistance arises from reduced drug transport, target gene amplification, or target mutation. PTR1 provides a bypass route.
Quantitative Data on Enzyme Inhibition and Drug Susceptibility
The following tables summarize key quantitative data from studies on Leishmania DHFR-TS and PTR1, as well as cellular susceptibility to anti-folates.
Table 1: Inhibitor Constants (Ki) for Leishmania DHFR-TS
| Species | Inhibitor | Ki (µM) | Reference |
|---|---|---|---|
| L. braziliensis | Methotrexate | 22.0 | [14] |
| L. braziliensis | Trimethoprim | 33.0 | [14] |
| L. braziliensis | Pyrimethamine | 68.0 | [14] |
| L. chagasi | 2,4-diaminopyrimidine derivative | 0.28 - 3.00 |[15] |
Table 2: Inhibitor Constants (Ki) for Leishmania PTR1
| Species | Inhibitor | Ki (µM) | Reference |
|---|---|---|---|
| L. chagasi | 2,4-diaminopyrimidine derivative | 1.50 - 2.30 | [15] |
| L. chagasi | 2,4-diaminoquinazoline derivative (Cpd 5) | 0.47 |[15] |
Table 3: Enzyme Kinetic Parameters for L. braziliensis DHFR-TS
| Substrate | Km (µM) | Vmax (µM/min) | Reference |
|---|
| Dihydrofolic acid (H2F) | 55.35 ± 4.02 | 0.02 ± 5.34 x 10⁻⁴ |[14] |
Table 4: Cellular Susceptibility (EC50) to Methotrexate (MTX)
| Species & Strain | Stage | EC50 (µM) | Comments | Reference |
|---|---|---|---|---|
| L. infantum (LiWT) | Promastigote | 1.03 | Wild-type, sensitive | [10] |
| L. infantum (LiWT) | Amastigote | 0.34 | Wild-type, sensitive | [10] |
| L. infantum (LiFS-A/B) | Promastigote | > 500 | Clinical isolates, resistant | [10] |
| L. infantum (LiFS-A/B) | Amastigote | > 200 | Clinical isolates, resistant |[10] |
Key Experimental Protocols
In Vitro Cultivation of Leishmania Promastigotes and Amastigotes
Objective: To maintain and propagate Leishmania parasites for drug sensitivity assays and molecular studies.
A. Promastigote Culture:
-
Media Preparation: Use a standard liquid medium such as M199 or Schneider's Drosophila medium.[16][17]
-
Supplementation: Supplement the medium with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 5 µg/mL hemin, and antibiotics (e.g., penicillin/streptomycin) to prevent bacterial contamination.[17] For folate studies, biopterin (5 µM) may also be added.[17]
-
Incubation: Culture parasites in sterile flasks at 25-26°C.[17] The pH should be maintained between 7.0 and 7.4.[16]
-
Sub-culturing: Monitor parasite growth by microscopy or spectrophotometry (OD600). Sub-culture parasites every 3-4 days by diluting them into fresh medium to maintain them in the logarithmic growth phase.
B. Intracellular Amastigote Culture:
-
Host Cell Preparation: Isolate primary macrophages (e.g., mouse peritoneal macrophages) or use a macrophage-like cell line (e.g., J774, THP-1).[18] Seed the cells in a multi-well plate and allow them to adhere.
-
Infection: Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[19]
-
Incubation: Incubate the infected cultures at 37°C in a 5% CO2 atmosphere.[19]
-
Removal of Extracellular Parasites: After 12-24 hours, wash the wells with pre-warmed medium to remove non-internalized promastigotes.[19]
-
Maintenance: Replace the medium as needed and monitor the infection. Amastigotes will proliferate within the parasitophorous vacuoles of the macrophages.
Anti-leishmanial Drug Sensitivity Assay (IC50/EC50 Determination)
Objective: To determine the concentration of a compound that inhibits parasite growth by 50%.
-
Parasite Seeding: Seed log-phase promastigotes or macrophage-infected amastigotes in a 96-well plate at a predetermined density.
-
Drug Dilution: Prepare a serial dilution of the test compound (e.g., methotrexate) in the appropriate culture medium.
-
Drug Exposure: Add the drug dilutions to the wells containing the parasites. Include drug-free (negative control) and reference drug (positive control) wells.
-
Incubation: Incubate the plates for 72 hours under the appropriate conditions (26°C for promastigotes, 37°C/5% CO2 for amastigotes).[17]
-
Viability Assessment:
-
Promastigotes: Assess viability by adding a metabolic indicator dye (e.g., Resazurin) and measuring fluorescence, or by direct counting using a hemocytometer.
-
Amastigotes: Fix and stain the cells (e.g., with Giemsa). Determine the infection index by counting the percentage of infected macrophages and the average number of amastigotes per infected cell under a microscope.[20]
-
-
Data Analysis: Plot the percentage of inhibition against the log of the drug concentration. Calculate the IC50 or EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Figure 3: Workflow for Drug Sensitivity Assay. This diagram outlines the key steps for determining the IC50/EC50 of an anti-leishmanial compound.
Enzyme Kinetic Analysis
Objective: To determine the kinetic parameters (Km, Vmax) and inhibition constants (Ki) for DHFR-TS or PTR1.
-
Enzyme Expression and Purification: Clone the gene for Leishmania DHFR-TS or PTR1 into an expression vector (e.g., pET vector) and express the recombinant protein in E. coli.[14] Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).
-
Spectrophotometric Assay: The activity of DHFR and PTR1 can be measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer, NADPH, the substrate (e.g., dihydrofolate), and the purified enzyme.
-
Determining Km and Vmax: Measure the initial reaction velocity at various substrate concentrations. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Determining Ki: To determine the inhibition constant for a competitive inhibitor, measure the reaction velocity at different substrate concentrations in the presence of several fixed concentrations of the inhibitor. Analyze the data using a Lineweaver-Burk plot or non-linear regression to determine Ki.[14]
References
- 1. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Folate metabolic pathways in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase-dihydrofolate reductase in protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leishmania major pteridine reductase 1 belongs to the short chain dehydrogenase family: stereochemical and kinetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential selection of antimony and methotrexate cross-resistance in Leishmania infantum circulating strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reductions-in-methotrexate-and-folate-influx-in-methotrexate-resistant-lines-of-leishmania-major-are-independent-of-r-or-h-region-amplification - Ask this paper | Bohrium [bohrium.com]
- 12. A new type of high affinity folic acid transporter in the protozoan parasite Leishmania and deletion of its gene in methotrexate-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of the FBT family transporters in Leishmania infantum by gene deletion and protein localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical characterization of the bifunctional enzyme dihydrofolate reductase-thymidylate synthase from Leishmania ( Viannia ) and its evaluation as a drug target [scielo.org.co]
- 15. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biolscigroup.us [biolscigroup.us]
Preliminary Toxicity Profile: Antileishmanial Agent-21 (ALA-21)
Abstract: This document provides a comprehensive preliminary toxicity profile for the novel drug candidate, Antileishmanial Agent-21 (ALA-21). The in vitro and in vivo studies outlined herein were conducted to assess the initial safety and tolerability of ALA-21 to support its further development as a potential treatment for leishmaniasis. The profile includes data on cytotoxicity against a human cell line, specific hepatotoxicity markers, and an acute in vivo toxicity assessment in a murine model. Methodologies for all key experiments are detailed to ensure reproducibility and provide a clear understanding of the data generated.
In Vitro Cytotoxicity Assessment
The initial evaluation of ALA-21's toxicity was performed using an in vitro model to determine its effect on mammalian cell viability. A human hepatoma cell line (HepG2) was selected as it is a standard model for assessing drug-induced liver injury.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of ALA-21 was prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells was kept below 0.5%. Cells were treated with the respective concentrations of ALA-21 for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The half-maximal cytotoxic concentration (CC₅₀) was calculated using non-linear regression analysis. The selectivity index (SI) was determined by comparing the CC₅₀ value to the previously established half-maximal effective concentration (EC₅₀) against Leishmania promastigotes.
Cytotoxicity and Selectivity Data
The results of the cytotoxicity assay are summarized below. The selectivity index provides a measure of the agent's specificity for the parasite over mammalian cells.
| Parameter | Value (µM) |
| EC₅₀ (vs. L. donovani) | 1.5 |
| CC₅₀ (vs. HepG2 cells) | 98.4 |
| Selectivity Index (SI = CC₅₀/EC₅₀) | 65.6 |
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay of ALA-21.
In Vitro Hepatotoxicity Assessment
To further investigate the potential for liver toxicity, key liver enzyme markers were measured in the supernatant of ALA-21-treated HepG2 cells.
Experimental Protocol: ALT and AST Measurement
-
Cell Culture and Treatment: HepG2 cells were cultured and treated with ALA-21 as described in section 1.1, using concentrations corresponding to 0.25x, 0.5x, and 1x the calculated CC₅₀ value.
-
Supernatant Collection: After the 48-hour treatment period, the cell culture supernatant from each well was carefully collected.
-
Enzyme Analysis: The levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant were quantified using commercially available colorimetric assay kits, following the manufacturer's instructions.
-
Data Normalization: Enzyme levels were normalized to the total protein content of the corresponding cell lysate to account for differences in cell number.
Hepatotoxicity Marker Data
Increased levels of ALT and AST can indicate cellular damage. A concentration-dependent increase was observed for ALA-21.
| ALA-21 Concentration | Mean ALT Level (U/L) | Mean AST Level (U/L) |
| Vehicle Control (0 µM) | 12.5 | 25.1 |
| 25 µM (~0.25x CC₅₀) | 18.2 | 33.7 |
| 50 µM (~0.5x CC₅₀) | 45.9 | 68.3 |
| 100 µM (~1x CC₅₀) | 112.7 | 155.4 |
Visualization: Proposed Toxicity Pathway
Caption: Proposed pathway for ALA-21-induced hepatotoxicity.
Acute In Vivo Toxicity
An acute, single-dose toxicity study was performed in a rodent model to assess the systemic toxicity and to determine the acute lethal dose (LD₅₀) of ALA-21.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Female BALB/c mice (8-10 weeks old) were used for the study. Animals were housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: All animals were acclimatized for a period of 7 days prior to the start of the experiment.
-
Dosing: A stepwise procedure was used with three animals per step. ALA-21 was formulated in a 0.5% carboxymethylcellulose (CMC) solution. A single oral gavage dose was administered at starting levels of 300 mg/kg and 2000 mg/kg.
-
Observation Period: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days post-dosing.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
In Vivo Toxicity Data
The study revealed mortality at the higher dose, with no adverse effects observed at the lower dose.
| Dose Group (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs | Body Weight Change (Day 14 vs Day 0) |
| Vehicle Control | 3 | 0/3 | None observed | +5.8% |
| 300 | 3 | 0/3 | None observed | +5.2% |
| 2000 | 3 | 2/3 | Lethargy, piloerection, reduced mobility within 24h | - |
Based on these results, the LD₅₀ is estimated to be above 300 mg/kg but below 2000 mg/kg.
Visualization: In Vivo Study Logic
Caption: Logical flow of the acute in vivo toxicity study.
Summary and Conclusions
The preliminary toxicity assessment of this compound (ALA-21) provides initial insights into its safety profile. The compound exhibits a favorable in vitro selectivity index (65.6), suggesting a preferential activity against the Leishmania parasite over mammalian cells. However, concentration-dependent hepatotoxicity was observed in vitro, as indicated by elevated ALT and AST levels, possibly mediated by oxidative stress. The acute in vivo study in mice suggests a low order of acute toxicity, with an estimated oral LD₅₀ between 300 mg/kg and 2000 mg/kg. These findings warrant further investigation, including sub-chronic toxicity studies and more detailed mechanistic analyses, to fully characterize the safety profile of ALA-21 for continued drug development.
The Pteridine Biosynthetic Pathway in Leishmania: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protozoan parasites of the genus Leishmania are the causative agents of leishmaniasis, a spectrum of diseases with significant global impact. These parasites are pteridine auxotrophs, meaning they are incapable of synthesizing pteridines de novo and must acquire them from their host. This dependency on an external supply has led to the evolution of a specialized and robust pteridine salvage pathway, which is essential for parasite survival, growth, and proliferation. The enzymes and transporters of this pathway, being distinct from the host's metabolic machinery, present validated and promising targets for the development of novel anti-leishmanial chemotherapeutics. This technical guide provides an in-depth overview of the Leishmania pteridine biosynthetic pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the core processes to aid in research and drug discovery efforts.
The Core Pathway: A Salvage Operation
Unlike their mammalian hosts, which synthesize essential pterins like tetrahydrobiopterin (H₄B) from guanosine triphosphate (GTP), Leishmania species lack the necessary enzymatic machinery for de novo synthesis.[1][2] They have consequently evolved a sophisticated salvage pathway to internalize and reduce oxidized pterins (e.g., biopterin) and folates from the host environment.[3][4] This process is mediated by a series of specific membrane transporters and reductases.
The key steps are:
-
Uptake: Oxidized pterins and folates are actively transported into the parasite cell from the host. This is accomplished by a family of Folate-Biopterin Transporters (FBT).[5][6] Key members include the high-affinity Folate Transporter (FT) and the Biopterin Transporter 1 (BT1), which can transport biopterin and, with lower affinity, folate.[5][7]
-
Reduction: Once inside the cell, the salvaged pteridines must be reduced to their biologically active tetrahydro- forms. Leishmania possesses two key enzymes capable of this reduction:
-
Pteridine Reductase 1 (PTR1): A broad-spectrum NADPH-dependent reductase that is a hallmark of this pathway in trypanosomatids.[8][9] PTR1 can reduce both unconjugated pterins (like biopterin to dihydrobiopterin and then to tetrahydrobiopterin) and conjugated folates (folate to dihydrofolate and then to tetrahydrofolate).[9][10][11]
-
Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): A bifunctional enzyme primarily responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[12] Crucially, Leishmania DHFR-TS shows weak activity towards folate and no activity with unconjugated pterins, making PTR1 the sole enzyme for biopterin reduction.[5]
-
The tetrahydro- forms of these pteridines, tetrahydrobiopterin (H₄B) and tetrahydrofolate (H₄F), serve as essential cofactors in numerous metabolic processes, including the synthesis of thymidylate, purines, and certain amino acids, as well as in ether lipid metabolism.[1][6]
The Strategic Importance of PTR1 in Drug Resistance
The presence of PTR1 is a primary reason for the clinical inefficacy of classical antifolate drugs, such as methotrexate (MTX), against leishmaniasis.[13] These drugs effectively inhibit DHFR-TS, but PTR1, which is significantly less sensitive to these inhibitors, provides a metabolic bypass.[13] By continuing to reduce folates, PTR1 can compensate for the inhibited DHFR-TS, ensuring a sufficient supply of tetrahydrofolate for the parasite's survival.[6][13] This makes the simultaneous inhibition of both DHFR-TS and PTR1 a critical strategy for developing effective anti-leishmanial therapeutics.[13][14]
Quantitative Data: Enzyme and Transporter Kinetics
The efficiency and substrate specificity of the key components in the pteridine salvage pathway have been characterized. The following tables summarize the critical kinetic parameters.
Table 1: Kinetic Parameters of Leishmania major Pteridine Reductase 1 (PTR1)
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | K_i^s (µM) [Substrate Inhibition] | Reference |
| Dihydrobiopterin (H₂B) | 3.1 ± 0.5 | 11.0 ± 0.5 | 3.5 x 10⁶ | 17 ± 2 | [10] |
| Quinonoid Dihydrobiopterin (qH₂B) | 3.1 ± 0.5 | 13.0 ± 0.5 | 4.2 x 10⁶ | 28 ± 4 | [10] |
| Biopterin | 12.0 ± 1.0 | 12.0 ± 0.4 | 1.0 x 10⁶ | > 200 | [10] |
| Dihydrofolate (H₂F) | 1.1 ± 0.2 | 0.05 ± 0.001 | 4.5 x 10⁴ | 10 ± 2 | [10] |
| Folate | 10.0 ± 1.0 | 0.04 ± 0.001 | 4.0 x 10³ | > 200 | [10] |
| NADPH (with H₂B) | 4.8 ± 0.6 | - | - | - | [10] |
Assays performed at pH 7.5. Data from Ong et al., 2011.
Table 2: Kinetic Parameters of Leishmania Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)
| Leishmania Species | Substrate | K_m (µM) | V_max (nmol·min⁻¹·mL⁻¹) | Reference |
| L. chagasi | Dihydrofolate | 1.0 ± 0.2 | 2.0 ± 0.11 | [8] |
| L. chagasi | NADPH | 2.3 ± 0.5 | 1.6 ± 0.1 | [8] |
| L. braziliensis | Dihydrofolate | 55.35 ± 4.02 | 0.02 (µM/min) | [4] |
| L. major | Dihydrofolate | 1.6 | - | [8] |
| L. major | NADPH | 0.45 | - | [8] |
Table 3: Kinetic Parameters of Pteridine Transporters in Leishmania major
| Transporter System | Substrate | K_t (µM) | Notes | Reference |
| Folate/MTX Transporter | Folate | 0.7 | High-affinity uptake in promastigotes. | [15] |
| Folate/MTX Transporter | Methotrexate (MTX) | 1.8 | Competitively inhibits folate uptake. | [15] |
| Biopterin Transporter 1 (BT1) | Biopterin | High Affinity | Specific Km not determined, but null mutants require supplemental biopterin for growth. | [7][16] |
Experimental Protocols
Protocol for Recombinant PTR1 Expression and Purification
This protocol describes the expression of N-terminally His-tagged Leishmania PTR1 in E. coli and its subsequent purification by immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21 (DE3))
-
Expression plasmid with His-tagged ptr1 gene (e.g., pET15b or pET28a+)
-
LB medium with appropriate antibiotic (e.g., Kanamycin or Carbenicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.7, 200 mM KCl, 20 mM imidazole, EDTA-free protease inhibitor cocktail, DNAse I
-
Wash Buffer: 50 mM Tris-HCl pH 7.7, 200 mM KCl, 40 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 7.7, 200 mM KCl, 250-500 mM imidazole
-
Ni-NTA or other IMAC resin/column
Procedure:
-
Transform the expression plasmid into competent E. coli BL21 (DE3) cells and select on LB agar plates containing the appropriate antibiotic.
-
Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume (e.g., 1 L) of LB medium with antibiotic. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation (e.g., 4,000 x g, 20 min, 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a French press or sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 37,000 x g, 30 min, 4°C) to pellet cell debris.
-
Apply the filtered supernatant to a pre-equilibrated IMAC column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PTR1 protein using Elution Buffer, collecting fractions.
-
Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest fractions.
-
If required, the histidine tag can be cleaved using a site-specific protease (e.g., TEV protease) if a cleavage site is engineered into the construct.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol for Spectrophotometric Enzyme Activity Assay (PTR1 / DHFR-TS)
This assay measures the activity of PTR1 or DHFR-TS by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Materials:
-
Purified recombinant PTR1 or DHFR-TS enzyme
-
NADPH stock solution (concentration determined spectrophotometrically, ε₃₄₀ = 6220 M⁻¹cm⁻¹)
-
Substrate stock solution (e.g., Biopterin, Dihydrofolate)
-
Assay Buffer for PTR1: 20 mM Sodium Acetate, pH 4.7
-
Assay Buffer for DHFR-TS: 50 mM Sodium Phosphate, pH 7.0[8]
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or well containing the Assay Buffer, a fixed concentration of NADPH (e.g., 100 µM), and the pteridine substrate at the desired concentration. For kinetic determinations, vary the substrate concentration around the expected K_m.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Rate = ΔA₃₄₀ / (ε * path length)).
-
For inhibitor studies (IC₅₀ determination), perform the assay at fixed substrate concentrations in the presence of varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.[14]
Protocol for Pteridine Transport Assay in Leishmania Promastigotes
This protocol outlines a method for measuring the uptake of radiolabeled pteridines into Leishmania promastigotes.
Materials:
-
Log-phase Leishmania major promastigotes
-
Transport Buffer (e.g., HBS: 21 mM HEPES, 137 mM NaCl, 5 mM KCl, 6 mM glucose, pH 7.4)
-
Radiolabeled substrate (e.g., [³H]biopterin or [³H]folic acid)
-
Unlabeled substrate for competition experiments
-
Ice-cold Stop Buffer (e.g., Transport Buffer without glucose)
-
Silicone oil mixture (e.g., Dow-Corning 550 and 556, 84:16 v/v)
-
Microcentrifuge tubes
-
Scintillation fluid and scintillation counter
Procedure:
-
Harvest log-phase promastigotes by centrifugation (e.g., 1,500 x g, 10 min, 4°C).
-
Wash the cells twice with ice-cold Transport Buffer and resuspend to a final density of approximately 1 x 10⁸ cells/mL.
-
For each time point, add 100 µL of the cell suspension to a microcentrifuge tube containing 100 µL of the silicone oil mixture. Keep on ice.
-
To start the assay, add 100 µL of pre-warmed Transport Buffer containing the radiolabeled substrate (and any inhibitors, if applicable) to the cell suspension, mix, and incubate at room temperature (e.g., 23-25°C).
-
At designated time points (e.g., 15, 30, 60, 120 seconds), stop the transport by centrifuging the tube at maximum speed for 1 minute. This will pellet the cells through the oil layer, separating them from the extracellular medium.
-
Freeze the tubes in a dry ice/ethanol bath.
-
Cut the tip of the tube containing the cell pellet and place it into a scintillation vial.
-
Lyse the cells (e.g., with NaOH or SDS) and neutralize if necessary. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell suspension to normalize the uptake data (e.g., pmol/mg protein/min).
-
To determine kinetic parameters (K_t, V_max), perform the assay over a range of substrate concentrations and measure the initial rate of uptake (e.g., at a 60-second time point).[15]
Mandatory Visualizations
Pteridine Salvage Pathway in Leishmania
References
- 1. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic reaction scheme for the dihydrofolate reductase domain of the bifunctional thymidylate synthase-dihydrofolate reductase from Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the bifunctional enzyme dihydrofolate reductase-thymidylate synthase from Leishmania ( Viannia ) and its evaluation as a drug target [scielo.org.co]
- 5. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate metabolic pathways in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Thymidylate synthase-dihydrofolate reductase in protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry and regulation of folate and methotrexate transport in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thescipub.com [thescipub.com]
- 14. Reduced Infectivity of a Leishmania donovani Biopterin Transporter Genetic Mutant and Its Use as an Attenuated Strain for Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Affinity S-Adenosylmethionine Plasma Membrane Transporter of Leishmania Is a Member of the Folate Biopterin Transporter (FBT) Family - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Leishmania Promastigote and Amastigote Culture in Drug Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new and more effective antileishmanial drugs is a global health priority. A critical step in the drug discovery pipeline is the in vitro screening of compounds against the two main life cycle stages of the parasite: the promastigote, which resides in the sandfly vector, and the amastigote, the clinically relevant form that infects mammalian macrophages. These application notes provide detailed protocols for the culture of Leishmania promastigotes and amastigotes (both axenic and intracellular) and their use in drug susceptibility assays.
I. Culturing Leishmania Promastigotes
Promastigotes are the motile, flagellated forms of the parasite found in the gut of the sandfly vector. They are relatively easy to culture in vitro, making them a common starting point for high-throughput drug screening.
Protocol 1: Routine Maintenance of Leishmania Promastigotes
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. major)
-
M199 medium or Schneider's Drosophila Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Hemin solution (from bovine or equine)
-
Sterile culture flasks (25 cm²)
-
Incubator (25-28°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete M199 medium by supplementing with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.1 mM adenine, 0.005% hemin.
-
Initiate the culture by inoculating promastigotes from a cryopreserved stock or an existing culture into a sterile 25 cm² culture flask containing 10 mL of complete M199 medium.
-
Incubate the flask at 25-28°C.
-
Monitor the growth of the culture daily by observing motility under an inverted microscope and counting the parasites using a hemocytometer.
-
Subculture the promastigotes every 3-4 days, when they reach the late logarithmic to early stationary phase of growth (typically 1-2 x 10⁷ parasites/mL).
-
To subculture, dilute the existing culture into a fresh flask with complete M199 medium to a final density of 1-2 x 10⁶ parasites/mL.
II. Leishmania Amastigote Culture for Drug Testing
Amastigotes are the non-motile, intracellular forms of the parasite that reside within phagocytic cells of the mammalian host. As the clinically relevant stage, testing compounds against amastigotes is crucial. Two main in vitro systems are used: axenic amastigotes and intracellular amastigotes.
A. Axenic Amastigote Culture
Axenic amastigotes are cultured in the absence of host cells under conditions that mimic the intracellular environment (acidic pH and elevated temperature). This system is more amenable to high-throughput screening than the intracellular model.[1][2]
Protocol 2: Differentiation of Promastigotes to Axenic Amastigotes
Materials:
-
Late-logarithmic phase Leishmania promastigotes
-
Amastigote culture medium (e.g., MAA/20 with 20% FBS, pH 5.5)
-
Incubator with 5% CO₂ (37°C for visceral species, 32-34°C for cutaneous species)
-
Centrifuge
Procedure:
-
Harvest late-logarithmic phase promastigotes by centrifugation at 2000 x g for 10 minutes at room temperature.
-
Resuspend the parasite pellet in amastigote culture medium to a density of 2 x 10⁶ parasites/mL.
-
Transfer the suspension to a sterile culture flask.
-
Incubate the culture at the appropriate temperature (37°C or 32-34°C) in a 5% CO₂ atmosphere.
-
Monitor the transformation of promastigotes to amastigotes daily by microscopy. Fully differentiated amastigotes are round or oval and lack an external flagellum. This process typically takes 48-72 hours.
-
Maintain the axenic amastigote culture by subculturing every 2-3 days.
B. Intracellular Amastigote Culture
This model is considered the "gold standard" for in vitro drug susceptibility testing as it closely mimics the in vivo situation.[3] It involves infecting a host macrophage cell line or primary macrophages with Leishmania promastigotes.
Protocol 3: Macrophage Infection and Intracellular Amastigote Culture
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages)
-
Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Stationary-phase Leishmania promastigotes
-
96-well cell culture plates
-
Incubator with 5% CO₂ (37°C)
-
Giemsa stain
Procedure:
-
Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete macrophage medium.
-
If using THP-1 cells, differentiate them into adherent macrophages by adding phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and incubating for 48 hours.
-
Wash the adherent macrophages with pre-warmed medium.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate the infected cells for 24 hours at 37°C in 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
After 24 hours, wash the cells gently with pre-warmed medium to remove any non-internalized promastigotes.
-
Add fresh complete macrophage medium to each well. The infected macrophages are now ready for drug testing.
III. In Vitro Drug Susceptibility Assays
Several methods can be used to assess the viability of Leishmania parasites following drug treatment. The choice of assay depends on the parasite stage, throughput requirements, and available equipment.
Protocol 4: Promastigote and Axenic Amastigote Viability Assay using Resazurin
Resazurin (also known as AlamarBlue) is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent product resorufin.
Materials:
-
Leishmania promastigotes or axenic amastigotes
-
Complete culture medium
-
96-well plates
-
Test compounds and standard drugs (e.g., Amphotericin B, Miltefosine)
-
Resazurin solution (0.125 mg/mL in PBS)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Seed promastigotes or axenic amastigotes in a 96-well plate at a density of 1 x 10⁶ parasites/well in 100 µL of their respective complete medium.
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated parasites (negative control) and a standard drug (positive control).
-
Incubate the plate for 48-72 hours at the appropriate temperature.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of a drug that inhibits parasite growth by 50% compared to the untreated control.
Protocol 5: Intracellular Amastigote Drug Susceptibility Assay by Microscopic Counting
This method involves the direct visualization and counting of intracellular amastigotes after drug treatment.
Materials:
-
Infected macrophages in a 96-well plate (from Protocol 3)
-
Test compounds and standard drugs
-
Methanol
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
To the infected macrophages, add 100 µL of medium containing serial dilutions of the test compounds.
-
Incubate the plate for 72 hours at 37°C in 5% CO₂.
-
After incubation, carefully remove the medium from each well.
-
Fix the cells by adding 100 µL of methanol to each well for 10 minutes.
-
Remove the methanol and stain the cells with a 1:10 dilution of Giemsa stain for 10 minutes.
-
Wash the wells with water and allow them to air dry.
-
Examine the plate under a microscope with an oil immersion lens.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration.
-
Calculate the IC₅₀ value by comparing the number of amastigotes in treated wells to the untreated control wells.
IV. Data Presentation
Quantitative data from drug susceptibility assays should be summarized in tables for clear comparison.
Table 1: Example IC₅₀ Values of Standard Antileishmanial Drugs against L. donovani
| Drug | Promastigote IC₅₀ (µM) | Axenic Amastigote IC₅₀ (µM) | Intracellular Amastigote IC₅₀ (µM) |
| Amphotericin B | 0.05 - 0.2 | 0.1 - 0.5 | 0.05 - 0.3 |
| Miltefosine | 1.0 - 5.0 | 2.0 - 10.0 | 0.5 - 4.0 |
| Pentamidine | 2.0 - 10.0 | 5.0 - 20.0 | 1.0 - 8.0 |
| Sodium Stibogluconate | >50 | >50 | 5.0 - 25.0 (as SbV µg/mL) |
Note: IC₅₀ values can vary depending on the Leishmania species, strain, and specific assay conditions.
V. Visualizations
Experimental Workflow Diagrams
Caption: General workflow for in vitro antileishmanial drug screening.
Signaling Pathway Diagrams
The mechanisms of action of many antileishmanial drugs involve the induction of apoptosis-like cell death in the parasite. Resistance can emerge through various molecular mechanisms, including altered drug transport and modification of drug targets.
Caption: Miltefosine action and resistance pathways in Leishmania.
Caption: Amphotericin B action and resistance pathways in Leishmania.
References
Application Notes and Protocols for Determining IC50 and CC50 of Antileishmanial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the efficacy and toxicity of novel compounds against Leishmania parasites. The protocols detailed below cover the determination of the half-maximal inhibitory concentration (IC50) against both the extracellular promastigote and intracellular amastigote forms of the parasite, as well as the half-maximal cytotoxic concentration (CC50) against host mammalian cells.
Introduction and Key Concepts
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, transmitted by the bite of infected sandflies.[1] The disease presents in various clinical forms, with visceral leishmaniasis being the most severe and often fatal if left untreated.[2][3] The current drug arsenal is limited by issues of toxicity, emerging resistance, and high cost, underscoring the urgent need for new, safer, and more effective antileishmanial agents.[1][4]
The initial stages of drug discovery heavily rely on robust in vitro screening assays to identify promising compounds. The primary parameters used to evaluate a compound's potential are:
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of a compound that inhibits 50% of the parasite's growth or viability.[5][6] It is a key measure of the compound's potency against the parasite. Assays are typically performed on both the easily cultured promastigote form for initial high-throughput screening and the clinically relevant intracellular amastigote form for more definitive efficacy testing.[5][7]
-
CC50 (Half-Maximal Cytotoxic Concentration): This is the concentration of a compound that causes a 50% reduction in the viability of host cells (typically mammalian macrophages).[8][9] This value is a critical indicator of the compound's toxicity.
-
Selectivity Index (SI): The SI is a crucial ratio calculated to determine a compound's therapeutic window. It is defined as the ratio of CC50 to IC50 (SI = CC50 / IC50).[5][10] A higher SI value indicates greater selectivity of the compound for the parasite over the host cell. Compounds with an SI value greater than 1 are considered more selective for the parasite, with values ≥10 often being a benchmark for a promising candidate.[5][8]
Experimental Workflow Overview
The process of evaluating antileishmanial compounds involves a series of sequential assays. The general workflow begins with culturing the parasites and host cells, followed by viability and cytotoxicity assays, and concludes with data analysis to determine the IC50, CC50, and SI values.
Experimental Protocols
Protocol 1: Culturing Leishmania spp. Promastigotes
This protocol describes the maintenance of the extracellular, motile promastigote stage of the Leishmania parasite.
Materials:
-
Leishmania species (e.g., L. donovani, L. infantum, L. major)
-
Complete RPMI-1640 medium or M199 medium[11]
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
25 cm² cell culture flasks
-
Incubator (26°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete culture medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5]
-
Initiate the culture by inoculating promastigotes into a 25 cm² flask containing 10 mL of complete medium.
-
Incubate the flask at 26°C.[5]
-
Monitor parasite growth daily by counting a small aliquot using a hemocytometer. The parasites are in the logarithmic (log) growth phase when their concentration is actively increasing.
-
Sub-culture the parasites every 3-4 days or when they reach the late log phase (typically 2-5 x 10⁷ parasites/mL). To do this, dilute the existing culture into a new flask with fresh medium to a starting density of approximately 1 x 10⁶ parasites/mL.
-
For bioassays, always use parasites in the mid-log phase of growth to ensure consistent metabolic activity and viability.[1]
Protocol 2: Determining IC50 against Promastigotes (Resazurin Assay)
This assay is a rapid and cost-effective method for primary screening of compounds against the promastigote form. It relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[5][7][12]
Materials:
-
Log-phase Leishmania promastigotes
-
Complete culture medium
-
Test compounds and reference drug (e.g., Amphotericin B, Miltefosine)[1][10]
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Plate reader (fluorescence)
Procedure:
-
Harvest log-phase promastigotes and adjust the concentration to 2 x 10⁶ parasites/mL in fresh complete medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate, resulting in 2 x 10⁵ parasites per well.
-
Prepare serial dilutions of the test compounds and the reference drug in complete medium.
-
Add 100 µL of the compound dilutions to the wells, resulting in a final volume of 200 µL. Include wells for a negative control (parasites with medium only) and a blank control (medium only).
-
After incubation, add 20 µL of resazurin solution to each well.
-
Incubate the plate for another 4-24 hours at 26°C, allowing viable cells to reduce the resazurin.[1]
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[14]
Protocol 3: Determining CC50 on Macrophage Host Cells
This protocol assesses the toxicity of the compounds against a mammalian cell line, which is essential for determining the selectivity index. The human monocytic cell line THP-1 is commonly used as it can be differentiated into macrophage-like cells.[2][15][16]
Materials:
-
THP-1 cells (or another suitable macrophage line like J774A.1)[5]
-
Complete RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Test compounds and a positive control for toxicity (e.g., doxorubicin)
-
Resazurin solution or MTT reagent
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed THP-1 monocytes at a density of 5 x 10⁴ cells per well in a 96-well plate containing 100 µL of complete medium.
-
To differentiate the monocytes into adherent macrophages, add PMA to a final concentration of 50-100 ng/mL and incubate for 48 hours at 37°C with 5% CO₂.[4]
-
After differentiation, carefully aspirate the medium and wash the adherent cells gently with fresh, warm medium to remove non-adherent cells and residual PMA.
-
Add 100 µL of fresh medium to each well.
-
Add 100 µL of serial dilutions of the test compounds to the wells. Include a vehicle control (cells with medium) and a blank.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[14]
-
Assess cell viability using the resazurin assay (as described in Protocol 2, steps 6-8) or another viability assay like the MTT assay.[17]
-
Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control and determine the CC50 value from the resulting dose-response curve.[5]
Protocol 4: Determining IC50 against Intracellular Amastigotes
This is the most clinically relevant assay, as it measures the compound's activity against the amastigote form of the parasite residing within host macrophages.[2][18]
Procedure:
-
Seed and differentiate macrophages in a 96-well plate as described in Protocol 3 (steps 1-3).
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 20:1.[19]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[4]
-
After the infection period, gently wash the wells with warm medium to remove any remaining extracellular parasites.
-
Add 200 µL of fresh medium containing serial dilutions of the test compounds to each well.
-
Incubate the plates for an additional 72-96 hours at 37°C with 5% CO₂.[4]
-
Determine the number of viable intracellular amastigotes. This can be done through several methods:
-
Microscopic Counting: Fix and stain the cells (e.g., with Giemsa), then manually count the number of amastigotes per 100 macrophages. This method is accurate but laborious.[2]
-
Reporter Gene Assay: Use Leishmania strains engineered to express reporter proteins like luciferase or green fluorescent protein (GFP) for a high-throughput, quantifiable signal.[2][18]
-
Resazurin Assay: Lyse the host macrophages with a gentle detergent (e.g., 0.05% SDS) to release the amastigotes, then perform a resazurin viability assay on the released parasites.[5]
-
-
Calculate the percentage of parasite inhibition for each concentration and determine the IC50 value from the dose-response curve.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to allow for easy comparison between compounds. After calculating the IC50 and CC50 values from the dose-response curves (typically using a four-parameter logistic model in software like GraphPad Prism or an online calculator), the results should be tabulated.[6][20]
Table 1: Example Data Summary for Antileishmanial Compounds
| Compound ID | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI)¹ |
| Cmpd-001 | 15.2 ± 1.8 | 5.1 ± 0.6 | > 100 | > 19.6 |
| Cmpd-002 | 2.5 ± 0.3 | 0.8 ± 0.1 | 12.4 ± 2.1 | 15.5 |
| Cmpd-003 | 45.7 ± 5.1 | 30.2 ± 3.5 | 85.1 ± 9.3 | 2.8 |
| Miltefosine | 4.1 ± 0.5 | 1.5 ± 0.2 | 45.6 ± 4.9 | 30.4 |
| Amphotericin B | 0.18 ± 0.02 | 0.05 ± 0.01 | 2.3 ± 0.4 | 46.0 |
Values are presented as mean ± standard deviation from three independent experiments. ¹ Selectivity Index (SI) is calculated as CC50 / Amastigote IC50.[5]
References
- 1. discoverybiology.org [discoverybiology.org]
- 2. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dndi.org [dndi.org]
- 4. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. labinsights.nl [labinsights.nl]
- 10. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. Development of a modified MTT assay for screening antimonial resistant field isolates of Indian visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High Content Analysis of Macrophage-Targeting EhPIb-Compounds against Cutaneous and Visceral Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Lm-PTR1 Enzymatic Assay in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridine reductase 1 (PTR1) is a crucial enzyme in the folate and biopterin salvage pathways of Leishmania parasites, protozoa responsible for the neglected tropical disease leishmaniasis.[1][2][3] This enzyme provides a metabolic bypass for the canonical dihydrofolate reductase (DHFR), a common target for antifolate drugs, thus contributing to drug resistance.[2][4][5][6] The absence of a PTR1 homolog in humans makes it an attractive and specific target for the development of novel anti-leishmanial chemotherapies.[4][5][7]
These application notes provide a detailed protocol for a continuous spectrophotometric enzymatic assay to determine the activity of Leishmania major pteridine reductase 1 (Lm-PTR1) and for the screening of potential inhibitors. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor during the reduction of a pterin substrate.[4][8][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic role of Lm-PTR1 and the general workflow for inhibitor screening.
References
- 1. Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization of recombinant Leishmania major pteridine reductase 1 (PTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structure of the ternary complex of Leishmania major pteridine reductase 1 with the cofactor NADP+/NADPH and the substrate folic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a cytochrome c-coupled assay for pteridine reductase 1 and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
High-Throughput Screening Methods for Antileishmanial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) methods aimed at the discovery of novel antileishmanial drugs. The following sections outline various assay formats, present key quantitative data for assay performance, and provide step-by-step experimental protocols.
Introduction to Antileishmanial HTS
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, requires the development of new, effective, and safer drugs. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid screening of large compound libraries to identify potential lead candidates. The clinically relevant stage of the parasite for drug screening is the intracellular amastigote, which resides within host macrophages.[1][2][3] However, screening against the promastigote stage, which is the form found in the sandfly vector, is often used for initial large-scale screens due to its simplicity and lower cost.[4][5][6] This document covers methods for both parasite stages.
High-Throughput Screening Assay Formats
A variety of HTS assays have been developed for antileishmanial drug discovery, each with its own advantages and limitations. The primary methodologies include:
-
High-Content Screening (HCS): Image-based assays that allow for the simultaneous measurement of multiple parameters, such as the number of infected cells, the number of amastigotes per cell, and host cell toxicity.[1][2][7][8][9]
-
Fluorescence-Based Assays: These assays utilize fluorescent dyes or genetically engineered parasites expressing fluorescent proteins (e.g., GFP, tdTomato) to quantify parasite viability.[10][11][12]
-
Luminescence-Based Assays: Highly sensitive assays that employ recombinant Leishmania expressing luciferase to measure parasite viability through light emission.[13][14][15][16]
-
Colorimetric Assays: These methods rely on the metabolic conversion of a substrate into a colored product to determine parasite viability. Common examples include assays using resazurin or β-lactamase.[3][17][18]
Quantitative Data Summary
The performance of HTS assays is crucial for their reliability and reproducibility. The following tables summarize key quantitative data from the literature for various antileishmanial HTS methods.
Table 1: Performance Metrics for Different HTS Assay Platforms
| Assay Type | Leishmania Species | Parasite Stage | Host Cell | Z'-Factor | Hit Rate (%) | Reference Compound | IC₅₀ (µM) | Reference |
| High-Content Screening | L. donovani | Amastigote | THP-1 | 0.65 - 0.77 | - | Amphotericin B | ~0.1 | [1][9] |
| High-Content Screening | L. mexicana | Amastigote | THP-1 | - | - | Amphotericin B | - | [7] |
| Fluorometric (Resazurin) | L. major | Promastigote | - | 0.62 | 2.1 | Amphotericin B | ~0.05 | [6] |
| Fluorometric (mCherry) | L. donovani | Promastigote | - | 0.73 ± 0.13 | 2.1 | - | - | [10] |
| Fluorometric (tdTomato) | L. braziliensis | Amastigote | THP-1 | - | - | Amphotericin B | 0.11 | [11] |
| Fluorometric (tdTomato) | L. infantum | Amastigote | THP-1 | - | - | Amphotericin B | 0.25 | [11] |
| Luciferase | L. amazonensis | Amastigote | Macrophages | - | - | Amphotericin B | ~0.1 | [13][15] |
| Colorimetric (XTT) | L. tropica | Amastigote | THP-1 | - | - | Amphotericin B | - | [17] |
Table 2: IC₅₀ Values of Standard Antileishmanial Drugs in HTS Assays
| Drug | Leishmania Species | Parasite Stage | Assay Type | IC₅₀ (µM) | Reference |
| Amphotericin B | L. donovani | Amastigote | High-Content | ~0.1 | [1] |
| Amphotericin B | L. major | Promastigote | Fluorometric | ~0.05 | [6] |
| Amphotericin B | L. braziliensis | Amastigote | Fluorometric | 0.11 - 0.13 | [11] |
| Miltefosine | L. braziliensis | Amastigote | Fluorometric | 3.5 - 3.9 | [11] |
| Miltefosine | L. infantum | Amastigote | Fluorometric | 3.6 | [11] |
| Pentamidine | L. amazonensis | Amastigote | Luciferase | - | [15] |
| Sodium Stibogluconate (SbIII) | L. braziliensis | Amastigote | Fluorometric | 3.2 - 4.3 | [11] |
| Sodium Stibogluconate (SbIII) | L. infantum | Amastigote | Fluorometric | 2.43 | [11] |
Experimental Protocols
This section provides detailed protocols for key high-throughput screening assays for antileishmanial drug discovery.
Protocol 1: High-Content Screening (HCS) Assay for Intracellular Leishmania Amastigotes
This protocol describes an image-based HCS assay to quantify the activity of compounds against intracellular Leishmania amastigotes in human macrophages.[1][2][9]
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. amazonensis)
-
THP-1 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds and reference drugs (e.g., Amphotericin B)
-
DNA staining dye (e.g., Hoechst 33342 or DAPI)
-
384-well black, clear-bottom plates
-
High-content imaging system and analysis software
Procedure:
-
THP-1 Cell Differentiation:
-
Seed THP-1 cells into 384-well plates at a density of 2 x 10⁴ cells/well in RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Infection with Leishmania Promastigotes:
-
Wash the differentiated THP-1 cells twice with pre-warmed RPMI-1640 medium.
-
Add stationary-phase Leishmania promastigotes to the wells at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Compound Addition:
-
After the 24-hour infection period, remove the medium containing non-phagocytosed promastigotes.
-
Add fresh medium containing the test compounds at various concentrations. Include wells with a reference drug (e.g., Amphotericin B) as a positive control and wells with DMSO as a negative control.
-
Incubate the plates for an additional 72-96 hours.[9]
-
-
Cell Staining and Imaging:
-
After incubation, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash again with PBS and stain the nuclei of both host cells and amastigotes with a DNA dye (e.g., Hoechst 33342) for 30 minutes.
-
Acquire images using an automated high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to automatically identify and count the number of host cell nuclei and intracellular amastigote nuclei.
-
Calculate the infection rate (% of infected cells) and the number of amastigotes per cell.
-
Determine the IC₅₀ of the test compounds by plotting the percentage of parasite inhibition against the compound concentration.
-
Diagram:
References
- 1. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric assay for screening compounds against Leishmania amastigotes grown in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-content assay for measuring intracellular growth of Leishmania in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity [mdpi.com]
- 10. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An alternative in vitro drug screening test using Leishmania amazonensis transfected with red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescent Leishmania expressing luciferase for rapid and high throughput screening of drugs acting on amastigote-harbouring macrophages and for quantitative real-time monitoring of parasitism features in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Leishmania donovani Field Isolates Expressing the Luciferase Reporter Gene in In Vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Luciferase-Expressing Leishmania infantum Allows the Monitoring of Amastigote Population Size, In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Assessment of colorimetric assays in evaluating intracellular drug susceptibility of Leishmania tropica against conventional antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visceral Leishmaniasis Drug Discovery Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental models and protocols pivotal for the discovery and development of novel therapeutics against Visceral Leishmaniasis (VL), a severe form of leishmaniasis caused by protozoan parasites of the Leishmania donovani complex.[1][2][3][4] This document outlines in vitro and in vivo models, detailed experimental procedures, and key parasitic pathways relevant to drug targeting.
Introduction to Experimental Models
The drug discovery pipeline for VL relies on a tiered screening approach utilizing various experimental models to assess the efficacy and safety of potential drug candidates. These models range from simple in vitro assays with cultured parasites to more complex in vivo studies in animal models that mimic human disease.[2][3][4][5] The choice of model is critical and depends on the stage of the drug discovery process, from high-throughput screening of large compound libraries to preclinical evaluation of lead candidates.[1][2][3][4]
In Vitro Models for Drug Screening
In vitro assays are the first line in the screening cascade, offering a rapid and cost-effective method for identifying compounds with anti-leishmanial activity.[1][5] These models utilize different life cycle stages of the Leishmania parasite.
Promastigote-Based Assays
Promastigotes, the flagellated form of the parasite found in the sandfly vector, are easily cultured in vitro.[5][6] However, their physiological differences from the clinically relevant amastigote stage can lead to unreliable correlations with in vivo efficacy.[1][5]
Axenic Amastigote Assays
Axenic amastigotes are cultured without host cells and more closely resemble the mammalian stage of the parasite.[1][6] This model offers a better physiological relevance than promastigotes for primary drug screening.[1]
Intracellular Amastigote Assays (Macrophage Infection Models)
This is the most widely used and clinically relevant in vitro model.[1][7] It involves infecting mammalian macrophages (either primary cells or cell lines like THP-1, U937, and HL-60) with Leishmania parasites.[1][8] This system allows for the evaluation of a compound's ability to penetrate host cells and act on the intracellular amastigotes residing within the phagolysosome.[1]
Table 1: Comparison of In Vitro Screening Models for Visceral Leishmaniasis
| Model Type | Advantages | Disadvantages | Throughput |
| Promastigote-Based | Simple, rapid, low cost, suitable for high-throughput screening (HTS).[5] | Not the clinically relevant life cycle stage; poor correlation with in vivo efficacy.[1] | High |
| Axenic Amastigote | More physiologically relevant than promastigotes; easier to manipulate than intracellular models.[1] | Different metabolic processes than intracellular amastigotes; does not assess host cell penetration.[1] | Medium to High |
| Intracellular Amastigote | Most clinically relevant in vitro model; assesses host cell penetration and intracellular activity.[1] | Time-consuming, laborious, more expensive, lower throughput than other in vitro models.[1][2][3][4] | Low to Medium |
In Vivo Models for Preclinical Evaluation
Animal models are essential for evaluating the efficacy, pharmacokinetics, and toxicity of drug candidates in a whole-organism setting.[9] No single animal model perfectly replicates human VL, but several rodent and non-rodent models are commonly used.[1][2][3][4]
Table 2: Common In Vivo Models for Visceral Leishmaniasis Drug Discovery
| Animal Model | Key Features | Advantages | Disadvantages |
| BALB/c Mice | Most frequently used model; develop a self-resolving infection.[9][10] | Well-characterized immune response; readily available. | Infection is not progressive and does not fully mimic human disease.[10] |
| Syrian Golden Hamster (Mesocricetus auratus) | Develops a progressive, fatal infection that closely mimics human VL.[1] | Clinico-pathological features are similar to active human disease.[1] | Less characterized immunologically compared to mice. |
| Dog | Natural reservoir for L. infantum; infection reproduces natural disease similar to humans.[1] | Highly relevant for zoonotic transmission studies. | Expensive, ethical considerations, and variability between breeds.[1] |
| Non-Human Primates | Squirrel, vervet, and langur monkeys have been used as tertiary screens.[1] | Closest phylogenetic relationship to humans. | High cost, significant ethical concerns, and complex husbandry. |
Experimental Protocols
Protocol: In Vitro Anti-leishmanial Activity against Intracellular Amastigotes in THP-1 Cells
This protocol describes a parasite rescue and transformation assay to determine the efficacy of compounds against intracellular L. donovani amastigotes.[11]
Materials:
-
THP-1 human monocytic leukemia cells
-
Leishmania donovani promastigotes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds and standard drugs (e.g., Amphotericin B)
-
Schneider's Drosophila Medium
-
AlamarBlue® or Resazurin
-
96-well plates
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Infection of Macrophages:
-
Wash the differentiated THP-1 cells with fresh medium.
-
Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove non-phagocytosed promastigotes.
-
-
Drug Treatment:
-
Add fresh medium containing serial dilutions of the test compounds and standard drugs to the infected cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Parasite Rescue and Transformation:
-
Lyse the infected macrophages with a mild detergent (e.g., 0.05% Sodium Dodecyl Sulfate) to release the intracellular amastigotes.
-
Transfer the lysate to a new 96-well plate containing Schneider's Drosophila Medium supplemented with 20% FBS.
-
Incubate at 26°C for 72 hours to allow the rescued amastigotes to transform back into promastigotes.
-
-
Quantification of Parasite Viability:
-
Add AlamarBlue® or Resazurin to each well and incubate for 4-6 hours.
-
Measure the fluorescence or absorbance to determine the number of viable promastigotes.
-
Calculate the IC50 value (the concentration of the compound that inhibits parasite growth by 50%).
-
Protocol: In Vivo Efficacy in the BALB/c Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a test compound against L. donovani.
Materials:
-
Female BALB/c mice (6-8 weeks old)[9]
-
Leishmania donovani promastigotes (infective stage)
-
Test compound and vehicle control
-
Standard drug (e.g., Miltefosine)
-
Saline solution
-
Spleen and liver homogenization equipment
Procedure:
-
Infection of Mice:
-
Infect mice via intravenous (tail vein) injection with 1 x 10^7 stationary phase L. donovani promastigotes.
-
-
Drug Administration:
-
Begin treatment on day 7 post-infection.
-
Administer the test compound, vehicle control, and standard drug orally or via the appropriate route for 5 consecutive days.
-
-
Assessment of Parasite Burden:
-
On day 14 or 21 post-treatment, euthanize the mice.
-
Aseptically remove the spleen and liver.
-
Weigh the organs and prepare tissue homogenates.
-
Prepare Giemsa-stained smears of the homogenates and determine the number of amastigotes per 1000 host cell nuclei microscopically.
-
Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host nuclei) x organ weight in mg.
-
Express the efficacy of the compound as the percentage of inhibition of parasite multiplication compared to the vehicle-treated control group.
-
Key Signaling Pathways and Drug Targets
Understanding the unique metabolic and signaling pathways of Leishmania is crucial for identifying novel drug targets.[12][13] Current research focuses on pathways essential for parasite survival and replication, which are absent or significantly different in the mammalian host.[12]
Key Parasitic Pathways as Drug Targets:
-
Thiol Metabolism: This pathway is vital for maintaining redox homeostasis and protecting the parasite from oxidative stress within the macrophage.[12][14]
-
Sterol Biosynthesis: Leishmania parasites have a unique sterol composition, with ergosterol being a major component of their cell membrane, making this pathway an attractive target.[15]
-
Protein Kinases: Cyclin-dependent kinases (CDKs) are essential for parasite proliferation and represent promising drug targets.[15]
-
Mitochondrial Function: Parasite-specific mitochondrial processes, such as the kinetoplast DNA replication and respiratory chain components, are being explored as targets.[15]
Visualizations
Caption: Visceral Leishmaniasis Drug Discovery Workflow.
Caption: Intracellular Amastigote Assay Workflow.
Caption: Key Drug Targets in Leishmania.
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visceral leishmaniasis: experimental models for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Visceral leishmaniasis: Experimental models for drug discovery - Indian Journal of Medical Research [ijmr.org.in]
- 5. researchgate.net [researchgate.net]
- 6. ijmphs.com [ijmphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. youtube.com [youtube.com]
- 12. An Insight into the Current Perspective and Potential Drug Targets for Visceral Leishmaniasis (VL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular targets and pathways for the treatment of visceral leishmaniasis - Drug Discovery Today [drugdiscoverytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Mitochondrial Membrane Potential in Leishmania
Application Notes for Researchers, Scientists, and Drug Development Professionals
The mitochondrion of Leishmania parasites presents a validated and promising target for the development of new anti-leishmanial drugs. A key indicator of mitochondrial function and overall parasite health is the mitochondrial membrane potential (ΔΨm). A disruption in ΔΨm is an early hallmark of apoptosis-like cell death in Leishmania. This document provides detailed protocols for the assessment of ΔΨm in Leishmania promastigotes using various fluorescent probes, suitable for screening potential drug candidates and studying the parasite's basic biology.
The choice of fluorescent probe is critical and depends on the specific experimental question and available instrumentation (flow cytometer, fluorescence microscope, or plate reader). The most commonly employed probes are cationic and accumulate in the negatively charged mitochondrial matrix in a manner dependent on the membrane potential.
Key Considerations:
-
Controls are crucial: Always include a negative control (untreated parasites) and a positive control for mitochondrial depolarization. The protonophore uncouplers Carbonyl Cyanide m-Chloro Phenyl Hydrazone (CCCP) or Carbonyl Cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) are standard positive controls that dissipate the proton gradient and, consequently, the ΔΨm.[1][2]
-
Probe Concentration and Incubation Time: Optimal probe concentration and incubation time can vary between Leishmania species and even different life cycle stages. It is essential to titrate the probe to determine the optimal concentration that provides a robust signal without causing toxicity.
-
Instrumentation: The choice of probe may be dictated by the available detection method. Ratiometric dyes like JC-1 are well-suited for fluorescence microscopy and flow cytometry, while intensity-based probes like TMRM, TMRE, and Rhodamine 123 are readily quantifiable using all three platforms.
-
Phototoxicity and Photobleaching: Some fluorescent probes are susceptible to photobleaching. Minimize light exposure to the stained parasites, especially during microscopy.
-
Drug-Probe Interactions: When screening compounds, it is important to consider potential interactions between the test compound and the fluorescent probe, which could lead to artifactual results.
Summary of Fluorescent Probes for ΔΨm Assessment in Leishmania
| Probe | Principle | Excitation/Emission (approx.) | Advantages | Disadvantages | Typical Concentration |
| JC-1 | Ratiometric dye. Forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in the cytoplasm upon mitochondrial depolarization.[2][3] | Monomer: 488 nm / 530 nm; J-aggregate: 488 nm / 590 nm | Ratiometric analysis minimizes artifacts from variations in cell number or probe loading.[2] | Can be technically more challenging to use and analyze. | 2 µM[2] |
| TMRM (Tetramethylrhodamine, Methyl Ester) | Nernstian dye. Accumulates in mitochondria based on ΔΨm. A decrease in fluorescence intensity indicates depolarization.[4][5][6] | 548 nm / 574 nm | Bright signal, relatively photostable.[6] | Not ratiometric, so results can be influenced by cell number and probe loading. | 20-250 nM[4][6] |
| TMRE (Tetramethylrhodamine, Ethyl Ester) | Similar to TMRM, accumulates in mitochondria based on ΔΨm.[7][8] | 549 nm / 574 nm | Bright signal.[7] | Can be more toxic than TMRM and may inhibit mitochondrial respiration at higher concentrations.[7] | Varies, requires optimization. |
| Rhodamine 123 | One of the first fluorescent probes used for ΔΨm. Accumulates in active mitochondria.[9][10][11] | 507 nm / 529 nm | Well-established probe. | Can be less sensitive than TMRM/TMRE and its fluorescence can be quenched at high concentrations.[7] | 0.3-3.0 µg/mL[12] |
| MitoTracker Red CMXRos / CM-H2XROS | Accumulates in mitochondria and covalently binds to mitochondrial proteins, making the signal retained even after fixation. CM-H2XROS is a reduced, non-fluorescent version that fluoresces upon oxidation.[1][13] | CMXRos: 579 nm / 599 nm | Signal is well-retained. | Not a direct measure of ΔΨm in all conditions, as its accumulation is also dependent on mitochondrial mass. | 500 nM[13] |
| Safranine O | A lipophilic cationic dye that accumulates in energized mitochondria, leading to fluorescence quenching. An increase in fluorescence indicates depolarization.[14][15] | 495 nm / 585 nm | Can be used in combination with high-resolution respirometry.[16] | Can inhibit Complex I of the respiratory chain at certain concentrations.[16] | Requires careful titration. |
Experimental Workflow for a Typical ΔΨm Assay
Caption: General workflow for assessing mitochondrial membrane potential in Leishmania.
Detailed Experimental Protocols
Protocol 1: ΔΨm Assessment using TMRM by Flow Cytometry
This protocol is adapted from methods described for Leishmania major.[4]
Materials:
-
Leishmania promastigotes in logarithmic growth phase.
-
Schneider's insect medium or other suitable culture medium.[17]
-
Phosphate-buffered saline (PBS).
-
TMRM (Tetramethylrhodamine, Methyl Ester) stock solution (e.g., 1 mM in DMSO).
-
CCCP or FCCP stock solution (e.g., 10 mM in DMSO).
-
Flow cytometer.
Procedure:
-
Parasite Preparation:
-
Culture Leishmania promastigotes to the desired growth phase.
-
Harvest approximately 1 x 107 parasites per sample by centrifugation (e.g., 1500 x g for 10 minutes at room temperature).
-
Wash the parasite pellet once with PBS and resuspend in fresh, pre-warmed culture medium or an appropriate assay buffer.
-
-
Drug Treatment:
-
Incubate the parasites with the test compound at the desired concentration for the specified duration. Include a vehicle-only control.
-
For the positive control, treat a separate sample of parasites with a final concentration of 5-10 µM CCCP or FCCP for 10-15 minutes prior to analysis.[1]
-
-
TMRM Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use an excitation wavelength of ~548 nm and collect emission at ~574 nm (typically in the PE or a similar channel).
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate the parasite population based on forward and side scatter.
-
Determine the geometric mean fluorescence intensity (MFI) of the TMRM signal for each sample.
-
Normalize the MFI of the treated samples to the MFI of the untreated control to determine the percentage loss of ΔΨm.
-
Protocol 2: ΔΨm Assessment using JC-1 by Fluorescence Microscopy
This protocol is based on methodologies used for Leishmania donovani.[2]
Materials:
-
Leishmania promastigotes.
-
Culture medium.
-
PBS.
-
JC-1 stock solution (e.g., 1 mg/mL in DMSO).
-
CCCP or FCCP stock solution.
-
Poly-L-lysine coated coverslips or slides.
-
Fluorescence microscope with appropriate filter sets for green and red fluorescence.
Procedure:
-
Parasite Preparation and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
JC-1 Staining:
-
Microscopy:
-
Adhere the stained parasites to poly-L-lysine coated coverslips.
-
Mount the coverslips on slides.
-
Immediately visualize the parasites using a fluorescence microscope.
-
Capture images in both the green (~530 nm emission) and red (~590 nm emission) channels.[2]
-
-
Data Analysis:
-
In healthy, untreated parasites, observe bright red fluorescent J-aggregates within the mitochondria.
-
In treated or CCCP-exposed parasites with depolarized mitochondria, observe a decrease in red fluorescence and an increase in green fluorescence from the JC-1 monomers in the cytoplasm.[2]
-
The ratio of red to green fluorescence intensity can be quantified using image analysis software to provide a semi-quantitative measure of ΔΨm.
-
Signaling Pathway Visualization
Caption: Drug-induced mitochondrial dysfunction leading to cell death in Leishmania.
By following these protocols and considering the key factors outlined, researchers can reliably assess the mitochondrial membrane potential in Leishmania, providing valuable insights into the mechanism of action of novel anti-leishmanial compounds and the fundamental biology of the parasite.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania donovani restricts mitochondrial dynamics to enhance miRNP stability and target RNA repression in host macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Evaluation of rhodamine 123 as a probe for monitoring mitochondrial function in Trypanosoma brucei spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safranine O as a fluorescent probe for mitochondrial membrane potential studied on the single particle level and in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safranine as a fluorescent probe for the evaluation of mitochondrial membrane potential in isolated organelles and permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of safranin for the assessment of mitochondrial membrane potential by high-resolution respirometry and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content.protocols.io [content.protocols.io]
Application Notes and Protocols for AlamarBlue®-Based Leishmania Viability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing the AlamarBlue® (resazurin) assay to assess the viability of Leishmania parasites. This robust and cost-effective method is suitable for high-throughput screening of potential anti-leishmanial compounds.
Introduction
The AlamarBlue® assay is a reliable method for determining cell viability and cytotoxicity.[1][2] The assay utilizes the redox indicator resazurin, a non-toxic, cell-permeable compound that is blue and minimally fluorescent.[2] In viable, metabolically active cells, intracellular reductases, such as diaphorases, reduce resazurin to the pink, highly fluorescent compound resorufin.[1][3][4] This conversion can be quantified using a microplate reader, providing a direct measure of cell health.[1] The amount of fluorescence produced is proportional to the number of living, respiring cells.[1] This method has been successfully adapted for Leishmania promastigotes and amastigotes, the two main stages in the parasite's life cycle.[5][6]
Principle of the Assay
The fundamental principle of the AlamarBlue® assay lies in the metabolic activity of viable cells. The reducing environment within the cytoplasm of healthy Leishmania parasites facilitates the conversion of resazurin to resorufin. Non-viable cells have diminished metabolic activity and are thus unable to reduce the dye, generating a proportionally weaker signal.[3] This difference allows for the quantitative assessment of parasite viability in response to potential drug candidates.
Applications
-
Drug Screening: High-throughput screening of compound libraries to identify novel anti-leishmanial agents.[5][7]
-
IC50/EC50 Determination: Calculating the half-maximal inhibitory or effective concentration of a compound against Leishmania parasites.[8]
-
Drug Susceptibility Testing: Monitoring the susceptibility of clinical isolates of Leishmania to standard anti-leishmanial drugs.[9]
-
Cytotoxicity Studies: Assessing the toxic effects of compounds on Leishmania parasites.
Advantages of the AlamarBlue® Assay
-
Simplicity and Speed: A one-step, "add-and-read" assay that does not require cell lysis or washing steps.[10]
-
Non-toxic: The reagent is non-toxic to Leishmania cells, allowing for continuous monitoring of cell proliferation over time.[2][4]
-
Sensitivity: The assay is sensitive enough to detect low numbers of parasites and can be read using either a fluorometer or a spectrophotometer.[10]
-
Cost-Effective: It is a cheaper alternative to other viability assays, such as those using radioisotopes.[10]
-
High-Throughput Compatibility: The assay is well-suited for automation and use in 96- or 384-well plate formats.[5]
Data Presentation
Table 1: IC50 Values of Standard Anti-leishmanial Drugs against Leishmania Promastigotes Determined by AlamarBlue® Assay
| Leishmania Species | Drug | IC50 (µM) | Reference |
| L. donovani | Amphotericin B | 0.056 ± 0.007 | [5] |
| L. donovani | Miltefosine | 1.944 ± 0.317 | [5] |
| L. major | Amphotericin B | ~0.31 µg/ml | [11] |
| L. major | Pentostam | ~28.7 µg/ml | [11] |
| L. major | Paromomycin | ~50.6 µg/ml | [11] |
| L. martiniquensis | Amphotericin B | 0.475 - 1.025 | [11] |
| L. martiniquensis | Miltefosine | 5.3 - 8.9 | [11] |
| L. martiniquensis | Pentamidine | 12.0 - 12.8 | [11] |
Table 2: IC50 Values of Standard Anti-leishmanial Drugs against Leishmania Intracellular Amastigotes Determined by AlamarBlue® Assay
| Leishmania Species | Drug | IC50 (µM) | Reference |
| L. martiniquensis | Amphotericin B | 0.211 - 0.285 | [11] |
| L. martiniquensis | Miltefosine | 2.5 - 3.8 | [11] |
| L. martiniquensis | Pentamidine | 2.4 - 3.0 | [11] |
Experimental Protocols
Protocol 1: AlamarBlue® Assay for Leishmania Promastigotes
This protocol is adapted for screening compounds against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes in mid-log phase of growth
-
Complete culture medium (e.g., M199 or RPMI-1640 with 10% FBS)
-
Test compounds and standard drugs (e.g., Amphotericin B, Miltefosine)
-
AlamarBlue® reagent
-
96-well sterile, flat-bottom microplates
-
Microplate reader (fluorometer or spectrophotometer)
-
Humidified incubator (25-27°C)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in your preferred complete medium to a mid-log phase.
-
Cell Seeding: Dilute the promastigote culture to a final density of 1 x 10⁶ cells/ml.[8] Add 100 µl of this cell suspension to each well of a 96-well plate. Some studies have used initial plating densities of 2.5 x 10⁵ promastigotes/well.[10]
-
Compound Addition: Prepare serial dilutions of your test compounds and standard drugs in the complete culture medium. Add 100 µl of the compound dilutions to the wells containing the parasites, resulting in a final volume of 200 µl per well. Include wells with untreated parasites (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plates for 72 hours at 25°C.[8]
-
AlamarBlue® Addition: After the incubation period, add 20 µl of AlamarBlue® reagent to each well.[8]
-
Second Incubation: Incubate the plates for an additional 4 to 48 hours.[8] The optimal incubation time may vary depending on the Leishmania species and should be determined empirically.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader. For fluorescence, use an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[4][8] For absorbance, measure at 570 nm with a reference wavelength of 600 nm.
-
Data Analysis: Calculate the percentage of viability or inhibition compared to the untreated control after subtracting the background reading. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: AlamarBlue® Assay for Leishmania Axenic Amastigotes
This protocol is for testing compounds against the axenically grown amastigote stage of Leishmania.
Materials:
-
Leishmania axenic amastigotes
-
Amastigote culture medium (e.g., PBHIL at pH 4.6)
-
Test compounds and standard drugs
-
AlamarBlue® reagent
-
96-well sterile, flat-bottom microplates
-
Microplate reader
-
Humidified incubator (32-37°C, 5% CO₂)
Procedure:
-
Amastigote Culture: Differentiate promastigotes into axenic amastigotes following established protocols.
-
Cell Seeding: Resuspend the axenic amastigotes in the appropriate medium and adjust the cell density. A density of 5 x 10⁵ cells/well (50,000 cells/well) has been reported to be effective.[6][12]
-
Compound Addition: Add the serially diluted test compounds to the wells.
-
Incubation: Incubate the plates for 96 hours at 32°C.[12]
-
AlamarBlue® Addition: Add 40 µl of AlamarBlue® reagent per well.[12]
-
Second Incubation: Incubate for an additional 5 hours at 32°C.[12]
-
Measurement: Read the fluorescence at an excitation of 530 nm and an emission of 590 nm.[12]
-
Data Analysis: Perform data analysis as described for the promastigote assay.
Protocol 3: AlamarBlue® Assay for Leishmania Intracellular Amastigotes
This protocol is for screening compounds against the clinically relevant intracellular amastigote stage within a host cell line (e.g., macrophages).
Materials:
-
Macrophage cell line (e.g., J774.A.1, THP-1)
-
Leishmania promastigotes
-
Macrophage culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and standard drugs
-
AlamarBlue® reagent
-
96-well sterile, flat-bottom microplates
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Macrophage Seeding: Seed macrophages into a 96-well plate at a density that will result in a confluent monolayer (e.g., 1 x 10⁵ cells/ml for J774.1 macrophages).[13] Incubate for 4 hours at 37°C to allow for adherence.[13]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[13]
-
Co-incubation: Co-culture the parasites and macrophages for 24 hours at 37°C to allow for phagocytosis and differentiation of promastigotes into amastigotes.[13]
-
Removal of Extracellular Parasites: Wash the wells three times with fresh medium to remove any non-internalized promastigotes.[13]
-
Compound Addition: Add fresh medium containing the serially diluted test compounds to the infected macrophages.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
AlamarBlue® Addition: Add AlamarBlue® reagent (10% of the well volume) to each well.
-
Second Incubation: Incubate for 4-24 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance as previously described.
-
Data Analysis: Calculate the percentage of viability or inhibition and determine the IC50 values.
Mandatory Visualizations
Caption: Workflow of the AlamarBlue® assay for Leishmania viability testing.
Caption: Mechanism of AlamarBlue® (resazurin) reduction in viable Leishmania cells.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discoverybiology.org [discoverybiology.org]
- 6. Rapid fluorescent assay for screening drugs on Leishmania amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of 96-well microplate assay for estimation of cell growth and inhibition of Leishmania with Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.nyu.edu [med.nyu.edu]
- 13. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Tetrahydrobenzo[h]quinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with tetrahydrobenzo[h]quinoline compounds.
Frequently Asked Questions (FAQs)
Q1: My tetrahydrobenzo[h]quinoline compound won't dissolve in aqueous buffers for my biological assay. What is the recommended starting solvent?
A1: Tetrahydrobenzo[h]quinoline compounds are generally hydrophobic and exhibit low aqueous solubility. The recommended starting solvent for in vitro biological assays is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to reduce solvent-induced toxicity and improve compound solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then further dilute this into your final assay medium.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the aqueous medium to rapidly disperse the molecules and prevent localized high concentrations that can lead to precipitation.
-
Use of Surfactants: For certain assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final assay buffer can help maintain compound solubility. However, this must be validated for compatibility with your specific assay.
Q3: What are some alternative solvents to DMSO for preparing stock solutions?
A3: While DMSO is the most common, other organic solvents can be used depending on the specific derivative and the experimental requirements. These include:
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to determine the solubility of your specific tetrahydrobenzo[h]quinoline derivative in these solvents and to ensure the final solvent concentration in your assay is not cytotoxic. A combination of solvents, such as a 50:50 mixture of DMSO and ethanol, can sometimes improve solubility.
Q4: How should I prepare formulations of tetrahydrobenzo[h]quinoline compounds for in vivo animal studies?
A4: Formulating these hydrophobic compounds for in vivo studies requires specialized approaches to ensure adequate bioavailability. Common strategies include:
-
Co-solvent Systems: A mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) can be used. A common vehicle is a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Oil-based Formulations: Dissolving the compound in an oil, such as corn oil or sesame oil, can be effective for oral administration.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly improve its dissolution rate and bioavailability. This typically involves wet milling or high-pressure homogenization in the presence of stabilizers.
-
Inclusion Complexes: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, enhancing its aqueous solubility.
The choice of formulation will depend on the specific compound, the route of administration, and the required dose.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Compound precipitation in the assay plate over time.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after the incubation period, inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Solubility Limit in Media: Determine the kinetic solubility of your compound in the specific cell culture medium you are using. This can be done by preparing a series of dilutions and measuring turbidity using a plate reader.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of the compound in the assay to below its solubility limit.
-
Increase Serum Concentration: If your assay allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to solubilize hydrophobic compounds through binding to albumin.
-
Problem 2: Difficulty in preparing a high-concentration stock solution in DMSO.
-
Possible Cause: The compound has limited solubility even in DMSO.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a water bath at 37-50°C to aid dissolution.
-
Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution.
-
Co-solvent: Try a mixture of DMSO with another organic solvent like N,N-dimethylformamide (DMF) or ethanol.
-
Lower Stock Concentration: If the above methods fail, you may need to work with a lower concentration stock solution.
-
Quantitative Data
The following table summarizes the reported in vitro anticancer activity of some tetrahydrobenzo[h]quinoline derivatives. Note that specific solubility data in common solvents is not widely published and should be determined empirically for each new derivative.
| Compound ID | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline Derivative 1 | MCF-7 (Breast Cancer) | 24 hours | 10 | [1] |
| Tetrahydrobenzo[h]quinoline Derivative 1 | MCF-7 (Breast Cancer) | 48 hours | 7.5 | [1] |
| Compound 6e (a tetrahydrobenzo[h]quinoline derivative) | MCF-7 (Breast Cancer) | Not Specified | 1.86 - 3.91 | [2] |
| Compound 6e (a tetrahydrobenzo[h]quinoline derivative) | A2780 (Ovarian Cancer) | Not Specified | 1.86 - 3.91 | [2] |
| Compound 6e (a tetrahydrobenzo[h]quinoline derivative) | C26 (Colon Cancer) | Not Specified | 1.86 - 3.91 | [2] |
| Compound 6e (a tetrahydrobenzo[h]quinoline derivative) | A549 (Lung Cancer) | Not Specified | 1.86 - 3.91 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of the tetrahydrobenzo[h]quinoline compound (e.g., 2 mg).
-
Calculate DMSO Volume: Based on the molecular weight of your compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution vigorously. If necessary, use a bath sonicator or gentle warming (37°C) to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Preparation of Working Solutions for an In Vitro Cell-Based Assay
-
Thaw Stock Solution: Thaw a vial of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution with 100% DMSO.
-
Final Dilution: Pre-warm the cell culture medium to 37°C. Add the required volume of the DMSO stock (or intermediate dilution) to the medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of medium.
-
-
Mixing: Immediately after adding the compound, mix the solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming and protein denaturation.
-
Application: Add the final working solution to your cell culture plates. Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Visualizations
Caption: Workflow for in vitro anticancer screening.
Caption: Intrinsic apoptosis pathway activation.
References
Optimizing Lm-PTR1 Inhibitor Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Leishmania major Pteridine Reductase 1 (Lm-PTR1) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Lm-PTR1 enzyme assay?
A1: The most common Lm-PTR1 assay is a spectrophotometric method that measures the decrease in NADPH concentration. Lm-PTR1 catalyzes the NADPH-dependent reduction of pterins, such as biopterin or folic acid. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm, which can be monitored over time to determine enzyme activity.[1][2]
Q2: What are the typical substrates and co-factors used in the assay?
A2: The natural substrate for Lm-PTR1 is biopterin. However, folic acid can also be used as a substrate.[1][2] The essential co-factor is NADPH, which provides the reducing equivalents for the reaction.[1][2]
Q3: My inhibitor is dissolved in DMSO. Can this affect the assay?
A3: While DMSO is a common solvent for inhibitors, it's crucial to test its effect on Lm-PTR1 activity. High concentrations of DMSO can inhibit the enzyme. It is recommended to keep the final DMSO concentration in the assay as low as possible (typically ≤1%) and to run a vehicle control (assay buffer with the same concentration of DMSO as the inhibitor wells) to account for any solvent effects.[1][2]
Q4: I am observing high background noise or a non-linear reaction rate. What could be the cause?
A4: Several factors can contribute to this:
-
Precipitation of the inhibitor: Poor inhibitor solubility can cause light scattering, leading to noisy data. Visually inspect the wells for any precipitation. It may be necessary to adjust the inhibitor concentration or the solvent system.
-
Substrate or enzyme degradation: Ensure that all reagents are fresh and have been stored correctly.
-
Inappropriate enzyme concentration: The enzyme concentration should be optimized to yield a linear reaction rate for the duration of the measurement.[3][4]
-
Substrate inhibition: At very high concentrations, some substrates or even products like dihydrobiopterin can inhibit the enzyme, leading to non-linear kinetics.[5]
Q5: How do I determine the IC50 value for my inhibitor?
A5: To determine the half-maximal inhibitory concentration (IC50), you need to perform the assay with a range of inhibitor concentrations. Typically, a serial dilution of the inhibitor is prepared. The resulting data of enzyme activity versus inhibitor concentration is then plotted, and a non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to calculate the IC50 value.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | Inactive enzyme | - Use a fresh batch of enzyme. - Ensure proper storage conditions (-80°C). |
| Incorrect buffer pH | - Verify the pH of the assay buffer. The optimal pH for LdPTR1 activity has been reported to be around 4.8, though other studies use a pH of 6.0.[1][2][3] | |
| Missing essential components | - Double-check that NADPH and the substrate (e.g., folic acid or biopterin) are present at the correct concentrations. | |
| High variability between replicates | Pipetting errors | - Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent incubation times | - Use a multichannel pipette for simultaneous addition of reagents to start the reaction. | |
| Inhibitor precipitation | - Check the solubility of the inhibitor in the assay buffer. Consider using a different solvent or lowering the inhibitor concentration. | |
| Calculated IC50 value is unexpectedly high | Low inhibitor potency | - The compound may genuinely be a weak inhibitor. |
| Incorrect inhibitor concentration | - Verify the stock solution concentration and the dilution series. | |
| Assay conditions not optimal | - Optimize substrate and NADPH concentrations. They should ideally be at or near their Km values for competitive inhibitors. | |
| Negative inhibition values (apparent activation) | Assay interference | - The inhibitor may be fluorescent or absorb light at 340 nm, interfering with the measurement. Run a control without the enzyme to check for this. |
| Compound instability | - The inhibitor might be unstable under the assay conditions. |
Data Presentation
Table 1: Example Lm-PTR1 Inhibitor IC50 Values
| Inhibitor | IC50 (µM) | Reference |
| Sophoraflavanone G | 19.2 | [1] |
| 2,3-dehydrosilybin A | 7.3 (EC50) | [6] |
| Garcinone C | 26.3 | [6] |
| Myricetin | 21.0 | [6] |
| Apigenin-7-glucoside | 43.5 | [6] |
| Methotrexate | ~0.039 (Ki) | [7] |
| Compound 7 (pyrimido[1,2-a]pyrimidin-2-one derivative) | 0.72 (Ki) | [3] |
Table 2: Typical Lm-PTR1 Assay Parameters
| Parameter | Value | Reference |
| Enzyme | Recombinant Lm-PTR1 | [1][8] |
| Substrate | Folic Acid or Biopterin | [1][3] |
| Co-factor | NADPH | [1][3] |
| Buffer | 50 mM Sodium Phosphate, 100 mM NaCl, pH 6.0 | [1][2] |
| 20 mM Sodium Acetate, pH 4.8 | [3] | |
| Detection Wavelength | 340 nm | [1][2] |
| Typical Enzyme Concentration | 35 µg/mL (for a 1 mL assay volume) | [1][2] |
| 0.348 µM | [3] | |
| Typical Substrate Concentration | 22.5 µM Folic Acid | [1][2] |
| 100 µM Biopterin | [3] | |
| Typical NADPH Concentration | 250 µM | [1][2] |
| 100 µM | [3] |
Experimental Protocols
Spectrophotometric Lm-PTR1 Inhibition Assay
This protocol is a generalized procedure based on published methods.[1][2]
Materials:
-
Recombinant Lm-PTR1 enzyme
-
NADPH
-
Folic acid (or biopterin)
-
Inhibitor compound
-
Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 6.0
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor at the desired concentrations.
-
Prepare working solutions of NADPH and folic acid in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control wells)
-
Lm-PTR1 enzyme solution
-
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the NADPH and folic acid solution to each well.
-
-
Measure Activity:
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the activity in the inhibitor wells to the activity of the control (DMSO) wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Folate metabolism in Leishmania, highlighting the role of Lm-PTR1 as a bypass mechanism for DHFR-TS inhibition.
Experimental Workflow
Caption: A typical workflow for the identification and characterization of Lm-PTR1 inhibitors.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in Lm-PTR1 inhibitor assays.
References
- 1. In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and dynamics of pteridine reductase 1: the key phenomena relevant to enzyme function and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Testing of Antileishmanial Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo testing of antileishmanial drug candidates.
Troubleshooting Guides
Problem: High variability in parasite load between animals in the same group.
Possible Causes & Solutions:
-
Inconsistent Inoculum Preparation: Ensure that the Leishmania culture is in the stationary phase to obtain infective metacyclic promastigotes. The method of parasite preparation (e.g., use of density gradients) should be consistent for all experiments.
-
Inaccurate Inoculation: The route of administration (e.g., intravenous, intraperitoneal, intradermal) and the volume of the inoculum must be precise and consistent for all animals. For intravenous injections, ensure proper tail vein cannulation to avoid leakage.
-
Animal Strain and Age: Use animals of the same inbred strain, sex, and a narrow age range to minimize genetic and age-related variations in immune responses.
-
Underlying Health Issues: Ensure that all animals are healthy and free from other infections that could influence their immune response to Leishmania.
Problem: Poor correlation between in vitro and in vivo drug efficacy.
Possible Causes & Solutions:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): A compound may have excellent in vitro activity but poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo, preventing it from reaching the target tissues at therapeutic concentrations. Conduct pharmacokinetic studies to understand the drug's behavior in the animal model.[1][2]
-
Host Metabolism: The drug candidate may be rapidly metabolized into an inactive form by the host's liver enzymes. Conversely, a prodrug may require host metabolism for activation.
-
Immune System Involvement: The drug's efficacy in vivo might be dependent on a competent host immune response. The in vitro model using axenic amastigotes or even macrophage-infected cultures does not fully recapitulate the complex immune interactions that occur in a whole organism.[3]
-
Drug Formulation: The formulation used for in vivo administration (e.g., vehicle, solubility enhancers) can significantly impact drug absorption and bioavailability.
Problem: Difficulty in establishing a reproducible cutaneous leishmaniasis (CL) lesion model.
Possible Causes & Solutions:
-
Leishmania Species and Strain: Different species and even strains of Leishmania can result in varying lesion development patterns in the same animal model. Ensure the use of a well-characterized and consistent parasite strain.
-
Inoculation Site and Technique: The site of inoculation (e.g., footpad, ear dermis, base of the tail) and the method (e.g., needle injection, sand fly bite) can influence lesion size and progression.[4][5] The intradermal route in the ear is often preferred as it mimics natural infection more closely.[4]
-
Parasite Dose: The number of parasites in the inoculum is a critical factor. A dose that is too low may not establish a consistent infection, while a dose that is too high can lead to overwhelming and atypical lesion development.
-
Animal Model: The choice of mouse strain is crucial. For example, BALB/c mice are generally susceptible to L. major and develop progressive lesions, while C57BL/6 mice are more resistant and can resolve the infection.[6]
Problem: Unexpected toxicity of the drug candidate in animal models.
Possible Causes & Solutions:
-
Off-Target Effects: The drug may interact with host targets that were not present in the in vitro screening assays.
-
Metabolite Toxicity: A metabolite of the parent compound, formed in the host, may be responsible for the observed toxicity.
-
Formulation-Related Toxicity: The vehicle or other components of the drug formulation may have inherent toxicity.
-
Species-Specific Toxicity: The drug may exhibit toxicity in the chosen animal model that is not observed in other species, including humans. It is important to assess toxicity in more than one animal model if possible.
Frequently Asked Questions (FAQs)
Q1: Which is the best animal model for visceral leishmaniasis (VL) studies?
A1: The Syrian golden hamster (Mesocricetus auratus) is often considered the gold standard for VL because the clinicopathological features of the disease in hamsters closely mimic human VL, including progressive visceral infection, hepatosplenomegaly, and cachexia.[7][8][9] However, the lack of immunological reagents for hamsters can be a limitation.[9] BALB/c mice are also widely used, but they tend to control the infection over time, which may not be ideal for studying chronic disease or the efficacy of drugs that require a longer treatment duration.[10][11]
Q2: How can I accurately quantify the parasite load in the spleen and liver?
A2: Several methods are available for parasite quantification:
-
Quantitative PCR (qPCR): This is a highly sensitive and specific method that quantifies parasite DNA in tissue homogenates.[12][13][14][15][16] It is the preferred method for accurate quantification.
-
Limiting Dilution Assay (LDA): This biological assay involves serially diluting tissue homogenates and culturing them to determine the highest dilution at which viable parasites can be grown.
-
Microscopic Examination of Stained Smears (Giemsa staining): This traditional method involves counting amastigotes in tissue imprints and expressing the parasite load as Leishman-Donovan Units (LDU). It is less sensitive than qPCR and can be more subjective.
-
In Vivo Imaging Systems (IVIS): If you are using luciferase or fluorescent protein-expressing Leishmania strains, you can monitor the parasite burden in real-time in living animals.[1][17][18][19][20][21] This is particularly useful for longitudinal studies and reducing the number of animals required.
Q3: What is the recommended method for measuring cutaneous lesions?
A3: The most common method is to use a digital caliper to measure the diameter or thickness of the lesion at regular intervals.[22][23] Lesion size can also be expressed as the difference in diameter or thickness between the infected and uninfected contralateral footpad or ear. For more detailed assessment, a scoring system that takes into account erythema, swelling, and ulceration can be employed.
Q4: How do I assess the host immune response to infection and treatment?
A4: The Th1/Th2 paradigm is central to the immune response in leishmaniasis. A protective Th1 response is characterized by the production of cytokines like IFN-γ and TNF-α, which activate macrophages to kill intracellular amastigotes. A non-protective or disease-exacerbating Th2 response is associated with cytokines such as IL-4 and IL-10.[5][6][10][11][24] You can assess the immune response by:
-
Cytokine analysis: Measure cytokine levels in the serum or in supernatants of stimulated splenocytes or lymph node cells using ELISA or multiplex bead arrays.[25]
-
Gene expression analysis: Quantify the mRNA expression of key cytokines and other immune markers in infected tissues using RT-qPCR.
-
Flow cytometry: Analyze the phenotype and function of immune cell populations (e.g., T cells, macrophages) in the spleen, lymph nodes, and at the site of infection.
Q5: What are the key considerations for pharmacokinetic (PK) studies of antileishmanial drugs?
A5: Key considerations for PK studies include:
-
Bioanalytical Method: A robust and validated method, typically LC-MS/MS, is required to quantify the drug and its major metabolites in plasma and target tissues (liver, spleen, skin).[26][27][28]
-
Sampling Time Points: A sufficient number of sampling time points should be included to accurately determine the absorption, distribution, and elimination phases of the drug.
-
Tissue Distribution: It is crucial to measure drug concentrations in the target organs (liver and spleen for VL, skin for CL) as plasma concentrations may not accurately reflect the drug levels at the site of infection.[26]
-
Protein Binding: Determine the extent of plasma protein binding, as only the unbound fraction of the drug is generally considered pharmacologically active.
Quantitative Data Summary
Table 1: Common Animal Models for In Vivo Antileishmanial Drug Testing
| Animal Model | Leishmania Species | Typical Inoculum Size (promastigotes) | Route of Inoculation | Key Characteristics | References |
| BALB/c Mouse | L. donovani | 1 x 107 - 2 x 107 | Intravenous (IV), Intraperitoneal (IP) | Susceptible, develops visceral infection but can control it over time. | [10][11][29] |
| L. major | 1 x 105 - 2 x 106 | Subcutaneous (SC), Intradermal (ID) | Susceptible, develops progressive, non-healing cutaneous lesions. | [6][30] | |
| L. amazonensis | 1 x 106 | Subcutaneous (SC) | Susceptible, develops chronic, non-healing cutaneous lesions. | [31] | |
| C57BL/6 Mouse | L. major | 1 x 105 - 2 x 106 | Subcutaneous (SC), Intradermal (ID) | Resistant, develops a small, self-healing cutaneous lesion. | [6] |
| Syrian Hamster | L. donovani | 1 x 108 | Intracardiac (IC), Intraperitoneal (IP), Retro-orbital (RO) | Highly susceptible, develops a progressive and fatal visceral disease that mimics human VL. | [7][8][9][32] |
Table 2: Efficacy of Standard Antileishmanial Drugs in Murine Models of Visceral Leishmaniasis (L. donovani)
| Drug | Animal Model | Dose and Regimen | % Inhibition of Liver Parasite Burden | % Inhibition of Spleen Parasite Burden | References |
| Amphotericin B | BALB/c mouse | 1 mg/kg/day for 5 days (IV) | >95% | >90% | [29] |
| Miltefosine | BALB/c mouse | 20 mg/kg/day for 5 days (oral) | ~90% | ~85% | [19] |
| Paromomycin | BALB/c mouse | 50 mg/kg/day for 5 days (SC) | ~80% | ~75% | [21] |
| Sodium Stibogluconate | BALB/c mouse | 50 mg/kg/day for 5 days (IP) | Variable (dependent on parasite resistance) | Variable (dependent on parasite resistance) | [21] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Testing in a Murine Model of Visceral Leishmaniasis (L. donovani)
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Parasite Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum until they reach the stationary phase.
-
Infection: Infect mice intravenously via the tail vein with 1 x 107 stationary phase promastigotes in a volume of 100 µL of sterile saline.
-
Treatment: Initiate treatment on day 7 post-infection. Administer the test compound and a reference drug (e.g., miltefosine) for 5-10 consecutive days via the appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Termination and Sample Collection: Euthanize the mice one day after the last treatment dose. Aseptically remove the liver and spleen and weigh them.
-
Parasite Quantification:
-
For qPCR: Homogenize a small, weighed portion of the liver and spleen and extract genomic DNA. Perform qPCR using primers specific for a Leishmania gene (e.g., kDNA or 18S rRNA) and a host gene for normalization.[12][13][14][15][16]
-
For LDU: Make impression smears of the liver and spleen on glass slides. Fix with methanol and stain with Giemsa. Count the number of amastigotes per 1000 host cell nuclei under a microscope. Calculate the LDU as: (number of amastigotes / number of host nuclei) x organ weight (in mg).
-
-
Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.
Protocol 2: Measurement of Cutaneous Lesion Size in a Murine Model of Cutaneous Leishmaniasis (L. major)
-
Animal Model: Use 6-8 week old female BALB/c mice (for a progressive lesion model) or C57BL/6 mice (for a healing model).
-
Infection: Infect mice subcutaneously in the footpad or intradermally in the ear with 1 x 106 stationary phase L. major promastigotes.
-
Lesion Measurement:
-
Data Analysis: Plot the mean lesion size ± standard error for each group over time.
Protocol 3: Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425)
-
Animal Model: Use healthy, young adult female mice or rats of a single strain.
-
Housing: House animals individually.
-
Fasting: Fast animals overnight before dosing.
-
Dosing:
-
Administer the test substance at a starting dose level selected based on preliminary information.
-
The up-and-down procedure is used: if an animal survives, the next animal is dosed at a higher level; if an animal dies, the next is dosed at a lower level.[33]
-
A dose progression factor of 3.2 is commonly used.
-
-
Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.
Visualizations
Experimental Workflow for In Vivo Antileishmanial Drug Efficacy Testing
Caption: Workflow for a typical in vivo efficacy study of an antileishmanial drug candidate in a mouse model of visceral leishmaniasis.
Simplified Signaling Pathway of Host Immune Response to Leishmania Infection
Caption: Simplified diagram of the Th1/Th2 immune response paradigm in Leishmania infection.
References
- 1. Bioluminescent Leishmania expressing luciferase for rapid and high throughput screening of drugs acting on amastigote-harbouring macrophages and for quantitative real-time monitoring of parasitism features in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of the leishmanicidal and cytotoxic activities of chitosan and chitosan–amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Cytokines and Extracellular Matrix Proteins Expression by Leishmania amazonensis in Susceptible and Resistant Mice [frontiersin.org]
- 4. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. T Helper1/T Helper2 Cells and Resistance/Susceptibility to Leishmania Infection: Is This Paradigm Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 8. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Th1 and Th2 cell-associated cytokines in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parasite Detection in Visceral Leishmaniasis Samples by Dye-Based qPCR Using New Gene Targets of Leishmania infantum and Crithidia [mdpi.com]
- 14. Real-Time PCR for Detection and Quantitation of Leishmania in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Liver- and Spleen-Specific Immune Responses in Experimental Leishmania martiniquensis Infection in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Imaging of Transgenic Leishmania Parasites in a Live Host - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo imaging of transgenic Leishmania parasites in a live host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Impaired Expression of Inflammatory Cytokines and Chemokines at Early Stages of Infection with Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. research-portal.uu.nl [research-portal.uu.nl]
- 28. Pharmacokinetic / pharmacodynamic relationships of liposomal amphotericin B and miltefosine in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro and in vivo antileishmanial efficacy of a combination therapy of diminazene and artesunate against Leishmania donovani in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analysis of the Immune Responses of Mice to Infection with Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Antileishmanial Compounds in Macrophage Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the cytotoxicity of antileishmanial compounds in macrophage cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity observed with antileishmanial compounds in macrophage cell lines?
A1: Antileishmanial compounds can induce cytotoxicity in macrophages through various mechanisms, including apoptosis and pyroptosis. Apoptosis is a programmed cell death that helps limit the spread of intracellular pathogens, while pyroptosis is a highly inflammatory form of cell death.[1][2] The specific mechanism often depends on the compound's structure and its interaction with host cell pathways. Some compounds may also cause cell death through off-target effects on essential macrophage cellular processes.
Q2: How can I distinguish between the cytotoxic effects of my compound and cell death caused by the Leishmania parasite itself?
A2: It is crucial to run parallel experiments. The cytotoxic concentration (CC50) should be determined on uninfected macrophages, while the 50% inhibitory concentration (IC50) is determined on infected macrophages.[3][4] By comparing the morphology and viability of uninfected treated cells with infected untreated cells and infected treated cells, you can better attribute the observed cytotoxicity to your compound.
Q3: What is the Selectivity Index (SI), and why is it important?
A3: The Selectivity Index (SI) is a critical parameter for evaluating the potential of a compound as a drug candidate. It is calculated as the ratio of the CC50 (cytotoxicity against host cells) to the IC50 (activity against the parasite) (SI = CC50/IC50).[3][5] A higher SI value indicates greater selectivity of the compound for the parasite over the host cell, suggesting a wider therapeutic window and potentially lower toxicity in vivo. A compound with an SI greater than 1 is considered more selective for Leishmania.[3] For a compound to be considered a promising drug candidate, it should ideally have an IC50 < 3 µg/mL and an SI > 10.[5]
Q4: Which macrophage cell lines are most commonly used for these assays?
A4: Several macrophage cell lines are used, with the choice often depending on the specific research question and laboratory resources. Commonly used lines include the human monocytic cell line THP-1, which can be differentiated into macrophages, and the murine macrophage cell lines J774A.1 and RAW 264.7.[6][7] Primary cells, such as peripheral blood mononuclear cell (PBMC)-derived macrophages, are also used and can provide results that are more physiologically relevant.[6]
Q5: What are some strategies to reduce the cytotoxicity of promising antileishmanial compounds?
A5: Several strategies can be employed to mitigate cytotoxicity. One promising approach is the use of nanotechnology-based drug delivery systems (nano-DDS).[8] Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can help in passively targeting the drug to macrophages, which are phagocytic, thereby reducing systemic exposure and toxicity.[8] Furthermore, active targeting can be achieved by modifying the surface of these nanoparticles with ligands like mannose, which bind to receptors on macrophages.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro screening of antileishmanial compounds.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High cytotoxicity in uninfected macrophage controls. | 1. Compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Contamination of cell culture. 4. Inherent toxicity of the compound. | 1. Perform a dose-response curve to determine the CC50 and use concentrations below this for initial screening. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control. 3. Check for microbial contamination. Use fresh, sterile reagents and practice aseptic techniques. 4. If the compound is inherently toxic, consider chemical modification or formulation strategies like nanoencapsulation.[8] |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent parasite infectivity. 3. Pipetting errors. 4. Variation in incubation times. | 1. Use cells within a defined passage number range. 2. Ensure the Leishmania culture is in the stationary phase for promastigotes to maximize infectivity.[6] 3. Calibrate pipettes regularly and use appropriate pipetting techniques. 4. Strictly adhere to the defined incubation times for infection, treatment, and assay development. |
| Low or no antileishmanial activity observed. | 1. Compound is not effective against the intracellular amastigote stage. 2. Compound is not bioavailable to the intracellular parasite. 3. Incorrect assay endpoint. | 1. Screening against the clinically relevant intramacrophage amastigote form is crucial, as compounds active against promastigotes may not be effective against amastigotes.[11] 2. Consider the compound's ability to cross the macrophage and parasitophorous vacuole membranes. 3. Ensure the assay readout (e.g., fluorescence, absorbance) is within the linear range and that the incubation time is sufficient for the compound to exert its effect. |
| Difficulty in differentiating between host and parasite cell death. | 1. Microscopic evaluation can be subjective. 2. Assay method does not distinguish between cell types. | 1. Use automated high-content imaging with fluorescently labeled parasites and host cell nuclear stains to quantify infection rates and host cell numbers simultaneously.[12][13] 2. Employ assays that specifically measure parasite viability (e.g., using genetically modified parasites expressing a reporter gene) in conjunction with a host cell viability assay.[6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (CC50 Determination) using Resazurin
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a compound on a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (solvent control).
-
Incubate for 48 hours.
-
Add 10 µL of resazurin solution to each well and incubate for another 4 hours.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][4]
In Vitro Antileishmanial Assay (IC50 Determination)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against intracellular Leishmania amastigotes.
Materials:
-
Macrophage cell line
-
Stationary-phase Leishmania promastigotes
-
Complete cell culture medium
-
Test compound
-
Control drug (e.g., Amphotericin B)
-
Giemsa stain or a fluorescent DNA stain (e.g., DAPI)
-
Microscope (light or fluorescence)
-
96-well microtiter plates
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere for 24 hours.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of 10:1.[6]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with medium to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound and the control drug. Include infected, untreated wells as a positive control for infection.
-
Incubate for 48-72 hours.
-
Fix and stain the cells with Giemsa or a fluorescent dye.
-
Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination of at least 100 cells per well.
-
Calculate the percentage of infection inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Quantitative Data Summary
| Parameter | Description | Typical Values/Ranges | Reference Drug Example (Amphotericin B) |
| IC50 | 50% Inhibitory Concentration against amastigotes | Varies widely depending on the compound | ~0.1 µM |
| CC50 | 50% Cytotoxic Concentration against host cells | Should be significantly higher than IC50 | >10 µM |
| SI | Selectivity Index (CC50/IC50) | >10 for promising compounds | >100 |
| Macrophage Seeding Density | Cells per well in a 96-well plate | 2 x 10^4 - 1 x 10^5 | N/A |
| Parasite:Cell Ratio | Ratio of promastigotes to macrophages for infection | 10:1 to 20:1 | N/A |
Visualizations
Caption: A flowchart of the in vitro screening process for antileishmanial compounds.
Caption: Leishmania's modulation of macrophage apoptosis and pyroptosis pathways.
References
- 1. Mechanisms regulating host cell death during Leishmania infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms regulating host cell death during Leishmania infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanotechnology based solutions for anti-leishmanial impediments: a detailed insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MACROPHAGE TARGETING: A STRATEGY FOR LEISHMANIASIS SPECIFIC DELIVERY | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Drug Resistance in Le-ishmania In Vitro Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vitro Leishmania cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to drug resistance in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Leishmania culture, which was previously drug-sensitive, is now showing signs of resistance. What are the initial troubleshooting steps?
A1: An unexpected increase in drug resistance can arise from several factors. Here’s a checklist to diagnose the issue:
-
Verify Drug Stock: Confirm the concentration and integrity of your drug stock solution. Degradation or incorrect preparation can lead to a lower effective concentration. Pentavalent antimonial (SbV) preparations, for instance, can be partially reduced to the more active trivalent form (SbIII) during prolonged storage, altering their potency.[1]
-
Check Culture Conditions: Ensure consistency in culture media (pH, supplements), temperature, and CO2 levels. Suboptimal conditions can stress the parasites and affect their drug susceptibility.
-
Confirm Parasite Density: Inconsistent parasite numbers at the start of an assay can significantly alter IC50 (50% inhibitory concentration) values. Always begin experiments with a standardized density of parasites in the logarithmic growth phase.
-
Test for Contamination: Perform routine checks for microbial (bacterial or fungal) contamination, which can interfere with assay results or degrade the drug compound.
-
Review Passage Number: Avoid using parasites that have been in continuous culture for an extended period. High passage numbers can lead to phenotypic and genotypic changes, including alterations in drug susceptibility. It is recommended to use recent clinical isolates or low-passage laboratory strains whenever possible.[2]
Q2: I am trying to induce a stable drug-resistant Leishmania line, but the resistance is lost when I remove the drug pressure. Why is this happening and what can I do?
A2: The stability of drug resistance depends on the underlying molecular mechanism. Resistance may be unstable if it relies on transient gene expression changes rather than permanent genetic mutations.
-
Possible Cause: The resistance mechanism may be associated with a fitness cost to the parasite. In the absence of drug pressure, parasites that lose the resistance mechanism may outcompete the resistant ones.[3]
-
Solution:
-
Gradual Drug Increase: Employ a stepwise increase in drug concentration, allowing the culture to adapt at each step. This method is more likely to select for stable genetic changes.[4]
-
Clonal Selection: After inducing resistance, perform single-cell cloning to isolate and expand a pure population of resistant parasites. This ensures that the entire population carries the resistance markers.
-
Intermittent Pressure: Once a resistant line is established, maintain it with a low, continuous level of drug pressure to prevent reversion. Periodically re-select the population with a high drug concentration to eliminate any sensitive revertants.
-
Stability Check: To confirm stability, culture the resistant line without the drug for an extended period (e.g., 20 weeks) and then re-determine the IC50 value.[2][5] A stable line will retain its resistant phenotype.
-
Q3: My IC50 values for a specific drug are highly variable between experiments. What are the common causes of this inconsistency?
A3: Inconsistent IC50 values are a frequent challenge in drug susceptibility testing. The time-dependent nature of the IC50 index is a major contributing factor, as variations in assay endpoints can yield different results.[6]
Troubleshooting Inconsistent IC50 Values:
| Possible Cause | Explanation | Recommended Solution |
| Variable Parasite Inoculum | Differences in the starting number of parasites affect the drug-to-parasite ratio and growth kinetics. | Standardize the cell density precisely at the beginning of each assay. Use a hemocytometer for accurate counting. |
| Assay Endpoint Timing | The IC50 value can change depending on the incubation time (e.g., 24, 48, or 72 hours) because both treated and untreated populations are growing at different rates.[6] | Standardize the assay duration rigorously across all experiments. Consider kinetic assays that monitor viability over time. |
| Metabolic Activity of Parasites | The growth phase of the parasites (log vs. stationary) influences their metabolic rate and drug susceptibility. | Always use parasites from a healthy, mid-logarithmic phase culture for assays. |
| Drug Preparation and Storage | Inconsistent serial dilutions or degradation of the drug stock can lead to variable effective concentrations. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stocks appropriately. |
| Assay Method | The choice of viability assay (e.g., resazurin, MTT, direct counting) can influence results. | Use a consistent and validated assay protocol. Ensure that the readout method is within its linear range. |
Q4: How do I know if the resistance in my Leishmania culture is due to decreased drug uptake or increased drug efflux?
A4: Distinguishing between these two common resistance mechanisms requires specific molecular and cellular assays.
-
Decreased Drug Uptake: This is often linked to the downregulation or mutation of transporter proteins that facilitate drug entry. A key example is the aquaglyceroporin 1 (AQP1), which is responsible for the uptake of trivalent antimony (SbIII).[7][8][9] Reduced expression of AQP1 leads to resistance.
-
Increased Drug Efflux: This mechanism involves the upregulation of ATP-binding cassette (ABC) transporters, such as MDR1 (multidrug resistance protein 1) or MRPA, which actively pump the drug out of the cell.[7][9]
Experimental Approaches to Differentiate Mechanisms:
| Experimental Method | Principle | Expected Outcome for Uptake vs. Efflux |
| Gene Expression Analysis (qPCR/RNA-seq) | Quantify the mRNA levels of known transporter genes. | Decreased Uptake: Lower expression of influx transporters (e.g., AQP1). Increased Efflux: Higher expression of efflux pumps (e.g., MDR1).[7] |
| Drug Accumulation Assay | Use a labeled version of the drug (e.g., radioactive or fluorescent) to measure its intracellular concentration over time. | Decreased Uptake: Resistant cells will show a lower rate of drug accumulation. Increased Efflux: Resistant cells may show initial uptake followed by a rapid decrease in intracellular drug levels. |
| Efflux Pump Inhibition | Treat resistant cells with a known ABC transporter inhibitor (e.g., verapamil) in combination with the leishmanicidal drug. | Increased Efflux: The inhibitor will block the pump, restoring sensitivity to the drug and increasing the IC50 value. No effect would be seen if resistance is due to reduced uptake. |
Experimental Protocols
Protocol 1: Induction of Drug-Resistant Leishmania Promastigotes by Stepwise Selection
This protocol describes a common method for generating drug-resistant Leishmania promastigotes in vitro.[4]
Methodology:
-
Initial Culture: Begin with a wild-type, drug-sensitive Leishmania culture in the appropriate liquid medium (e.g., M199) supplemented with 10% Fetal Bovine Serum (FBS).
-
Determine Initial IC50: Perform a standard drug susceptibility assay to determine the baseline IC50 of the parent cell line.
-
Initiate Drug Pressure: Start a new culture and expose the parasites to the drug at a concentration below the determined IC50 (e.g., 0.5 x IC50).
-
Monitor Growth: Monitor the parasite culture daily. Initially, growth may be slow. Wait for the culture to recover and reach a healthy log-phase growth comparable to an untreated control.
-
Increase Concentration: Once the culture is adapted, subculture the parasites into a fresh medium containing a slightly higher drug concentration (e.g., 1.5x - 2x the previous concentration).
-
Repeat Stepwise Increase: Continue this process of gradual adaptation and increasing drug pressure over several weeks or months.[4] The process can take over 10 weeks to achieve a high level of resistance.[4]
-
Isolate Resistant Population: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), the population can be considered resistant.
-
Cloning and Stabilization: Clone the resistant population by limiting dilution or plating on solid media to obtain a homogenous, clonal line. Maintain the resistant line under continuous, low-level drug pressure to ensure stability.
Protocol 2: In Vitro Drug Susceptibility Assay Using Resazurin
This protocol details a common colorimetric method for assessing the viability of Leishmania promastigotes to determine the IC50 of a compound.
Methodology:
-
Parasite Preparation: Harvest Leishmania promastigotes in the mid-logarithmic growth phase. Centrifuge, wash with sterile PBS, and resuspend in fresh culture medium to a final density of 1 x 10^6 parasites/mL.
-
Plate Setup: Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.
-
Drug Dilution: Prepare a serial dilution of the test drug in culture medium. Add 100 µL of each drug concentration to the appropriate wells in triplicate. Include wells for a positive control (parasites with no drug) and a negative control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.
-
Add Resazurin: Prepare a stock solution of Resazurin sodium salt (e.g., 0.125 mg/mL in PBS). Add 20 µL of this solution to each well.
-
Final Incubation: Incubate the plate for an additional 4-24 hours, until the positive control wells turn from blue to pink.
-
Read Plate: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from the negative control.
-
Calculate the percentage of viability for each drug concentration relative to the untreated positive control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
-
Key Drug Resistance Pathways
Understanding the molecular mechanisms of resistance is crucial for developing new therapeutic strategies. Resistance in Leishmania is multifactorial and can involve changes in drug uptake, efflux, metabolism, and target modification.[3]
Antimonial Resistance Pathway
Pentavalent antimonials (SbV) are pro-drugs that are reduced to the active trivalent form (SbIII) within the host macrophage or the parasite.[1] Resistance primarily involves managing the toxic effects of SbIII.
Amphotericin B Resistance
Resistance to Amphotericin B (AmB), a polyene antifungal, primarily involves alterations to the parasite's cell membrane composition.
-
Mechanism of Action: AmB binds to ergosterol, the primary sterol in the Leishmania cell membrane, forming pores that lead to cell death.
-
Resistance Mechanism: Resistant parasites often have mutations in the ergosterol biosynthesis pathway.[8] This leads to a decrease in ergosterol content and its replacement with other sterol precursors, which reduces the binding affinity of AmB to the membrane.[5][8] Increased drug efflux via MDR1 upregulation has also been reported as a contributing factor.[3]
Miltefosine Resistance
Miltefosine (MF) resistance is linked to impaired drug transport across the cell membrane.
-
Mechanism of Action: MF uptake is mediated by a specific transporter complex (LdMT-LdRos3). It disrupts lipid metabolism and signaling pathways.
-
Resistance Mechanism: Mutations or downregulation of the LdMT or LdRos3 genes result in decreased drug accumulation, which is the primary mechanism of resistance.[3] While this can lead to a loss of parasite fitness, it effectively prevents the drug from reaching its target.[3]
References
- 1. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 4. Leishmania donovani Develops Resistance to Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 8. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Antileishmanial High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of antileishmanial high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in antileishmanial HTS?
A1: The primary sources of variability in antileishmanial HTS include the lack of standardized protocols, variations in Leishmania culture conditions (media composition, pH, temperature), the choice of parasite life stage (promastigotes vs. amastigotes), the type of host cells used for intracellular assays, and inconsistencies in liquid handling and plate reading.[1][2]
Q2: Which parasite stage is more clinically relevant for drug screening?
A2: The intracellular amastigote is the clinically relevant stage of the parasite in the mammalian host.[1][3] Screening directly against this stage is considered the gold standard as it accounts for the compound's ability to penetrate host cells and act within the phagolysosomal environment.[4][5] However, promastigote-based assays are often used for primary screening due to their simplicity and adaptability to HTS formats.[2][3]
Q3: What is a Z-factor and what is an acceptable value for an antileishmanial HTS assay?
A3: The Z-factor is a statistical parameter used to quantify the quality of an HTS assay. It reflects the separation between the positive and negative control signals. An ideal Z-factor is 1.0, though this is not practically achievable.[6][7]
| Z-factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[6][7][8][9] |
| 0 to 0.5 | Marginal assay, may be acceptable but requires optimization.[6][7][9] |
| < 0 | Unsuitable for screening.[8][9] |
Q4: Why do results from promastigote and intracellular amastigote screens sometimes differ?
A4: Discrepancies arise due to fundamental biological differences between the two parasite stages and the assay formats.[3] A compound may be effective against the extracellular promastigotes but unable to cross the host macrophage membrane to reach the intracellular amastigotes.[5] Conversely, a compound might require activation by host cell enzymes to become effective. It has been shown that approximately 50% of hits from an intracellular amastigote screen may be missed in a promastigote screen.[10][11]
Troubleshooting Guides
Issue 1: Low Z-factor (<0.5)
A low Z-factor indicates poor separation between positive and negative controls, making it difficult to identify true hits reliably.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reagent Instability | Ensure all reagents, including assay buffers and detection agents, are within their expiration dates and have been stored correctly. Prepare fresh reagents for each experiment.[12] |
| Suboptimal Assay Conditions | Optimize incubation times, temperature, and reagent concentrations. For example, ensure the parasite culture is in the mid-logarithmic growth phase for promastigote assays. |
| Inconsistent Cell Seeding | Calibrate and validate multichannel pipettes or automated liquid handlers to ensure uniform cell dispensing across the plate. |
| High Background Signal | Check for autofluorescence of compounds or media components. If using a fluorescence-based assay, consider a different detection method like a colorimetric or luminescence-based one. |
| Ineffective Positive Control | Use a well-characterized reference drug at a concentration known to produce a maximal effect (e.g., Amphotericin B).[13] |
Issue 2: High Variability Between Replicate Wells/Plates
High coefficient of variation (CV%) between replicates compromises the statistical confidence in the data.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting Errors | Ensure proper pipetting technique, including consistent angle and speed. Use calibrated pipettes and visually inspect tips for air bubbles or retained liquid.[14] |
| Edge Effects | Uneven temperature or evaporation across the plate can cause "edge effects." To mitigate this, avoid using the outer wells or fill them with media without cells.[15] |
| Incomplete Mixing | Thoroughly mix all reagent and cell suspensions before dispensing into the plate.[14] |
| Systematic Errors in Plate Processing | Randomize the plate layout to minimize the impact of systematic errors that can arise from the order of plate processing.[16] |
| Plate Reader Inconsistency | Ensure the plate reader is properly calibrated and that there are no obstructions in the light path for any of the wells.[14] |
Quantitative Data Summary
Table 1: Recommended Hit and Lead Criteria for Antileishmanial Drug Discovery
| Parameter | Hit Criteria (Primary Screen) | Lead Criteria (In Vivo) |
| Potency (EC50) | < 10 µM against intracellular L. donovani or L. infantum | >70% reduction in liver parasite burden |
| Compound Concentration | - | ≤ 50 mg/kg (oral administration, ≤ 5 doses) |
| Cytotoxicity (CC50) | > 10-fold selectivity index (CC50/EC50) | - |
Table 2: Typical EC50 Values for Reference Drugs in Antileishmanial Assays
| Drug | Parasite Stage | Host Cell (if applicable) | Typical EC50 (µM) |
| Amphotericin B | Intracellular Amastigotes (L. donovani) | THP-1 | ~0.82[13][17] |
| Amphotericin B | Intracellular Amastigotes (L. major) | Macrophages | ~1.06[13][17] |
| Miltefosine | Intracellular Amastigotes (L. donovani) | THP-1 | Varies by isolate |
| Pentamidine | Promastigotes (L. martiniquensis) | - | ~12.0 - 12.8[18] |
Experimental Protocols
Protocol 1: Promastigote Viability Assay (Resazurin-based)
-
Parasite Culture: Culture Leishmania promastigotes in appropriate media (e.g., M-199) at 26°C until they reach the mid-logarithmic growth phase.
-
Cell Seeding: Adjust the parasite concentration to 1 x 106 cells/mL and dispense 100 µL into each well of a 96-well plate.
-
Compound Addition: Add test compounds and controls (e.g., Amphotericin B as a positive control, 1% DMSO as a negative control) to the wells.
-
Incubation: Incubate the plates for 72 hours at 26°C.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to the negative control and determine the EC50 values for the test compounds.
Protocol 2: Intracellular Amastigote Assay (Image-based)
-
Host Cell Culture: Seed human macrophages (e.g., THP-1 cells) in a 384-well plate and differentiate them for 48-72 hours.
-
Infection: Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a parasite-to-host cell ratio of approximately 15:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[19]
-
Compound Addition: Remove extracellular parasites by washing and add media containing the test compounds and controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Staining: Fix the cells and stain with a DNA dye (e.g., DAPI) to visualize host cell nuclei and parasite kinetoplasts.
-
Imaging: Acquire images using an automated high-content imaging system.
-
Data Analysis: Use image analysis software to quantify the number of host cells and intracellular amastigotes. Calculate the infection rate and amastigote load per cell to determine compound efficacy.
Visualizations
Caption: A generalized workflow for antileishmanial drug discovery using HTS.
Caption: A decision tree for troubleshooting common issues in HTS assays.
References
- 1. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. journals.plos.org [journals.plos.org]
- 4. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. academic.oup.com [academic.oup.com]
- 9. assay.dev [assay.dev]
- 10. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. protocolsandsolutions.com [protocolsandsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating False Positives in Antileishmanial Drug Screening
Welcome to the technical support center for antileishmanial drug screening. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating false positives during experimental workflows. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in primary antileishmanial screens?
A1: False positives in antileishmanial screening can arise from various compound-related and assay-specific interferences. The most frequent culprits include:
-
Compound Aggregation: At certain concentrations, compounds can form colloidal aggregates that non-specifically inhibit enzymes or sequester the parasite, leading to apparent activity.[1]
-
Pan-Assay Interference Compounds (PAINS): These are promiscuous molecules that interfere with assays through various mechanisms like redox activity, chemical reactivity, or fluorescence interference.[2][3][4][5] PAINS are a significant source of false positives in high-throughput screening campaigns.
-
Cytotoxicity: A compound may appear active because it is toxic to the host cells used in intracellular amastigote assays, rather than being specifically active against the parasite.[6][7][8]
-
Assay-Specific Interference: Some compounds can interfere with the assay readout itself. For example, fluorescent compounds can interfere with fluorescence-based viability assays, or redox-active compounds can alter the results of metabolic assays like those using resazurin.
-
Membrane Disruption: Some compounds can non-selectively disrupt cellular membranes, leading to the death of both the parasite and host cells.
Q2: My hit compound is active against promastigotes but not intracellular amastigotes. What could be the reason?
A2: This is a common observation and can be attributed to several factors:
-
Lack of Cell Permeability: The compound may not be able to cross the macrophage host cell membrane to reach the intracellular amastigotes residing in the parasitophorous vacuole.[9]
-
Host Cell Metabolism: The host macrophage could metabolize the compound into an inactive form.
-
False Positive in Primary Screen: The initial activity against promastigotes might have been a false positive due to reasons like compound aggregation or other interferences that are not as prevalent in the more complex intracellular assay environment. It has been suggested that only a small fraction (around 4%) of hits identified against promastigotes are also active against intracellular amastigotes.[9]
-
Different Biological Environment: The environment within the phagolysosome of a macrophage is significantly different (e.g., lower pH) from the culture medium for promastigotes. This can affect the compound's stability and activity.[9]
Q3: What is a Selectivity Index (SI) and why is it important?
A3: The Selectivity Index (SI) is a critical parameter used to evaluate the therapeutic potential of a compound. It is calculated as the ratio of the compound's cytotoxicity against a host cell line (CC50) to its effective concentration against the parasite (EC50 or IC50).[10][11][12]
SI = CC50 (Host Cell) / EC50 (Parasite)
A high SI value indicates that the compound is significantly more toxic to the parasite than to the host cells, suggesting a specific antileishmanial effect and a potentially wider therapeutic window.[10] A compound with an SI value greater than 1 is considered more selective for the parasite.[12] For a compound to be considered a promising drug candidate, it should generally have an IC50 < 3 µg/mL and an SI > 10.[11]
Troubleshooting Guides
Issue: High hit rate in the primary screen
A high hit rate can be exciting but is often an indicator of systemic issues leading to a large number of false positives.
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | Perform a counterscreen for aggregation, such as nephelometry or dynamic light scattering.[13][14] |
| Presence of PAINS | Use computational filters to identify known PAINS substructures in your hit list.[4] |
| Non-specific Cytotoxicity | Prioritize hits for follow-up based on their performance in a cytotoxicity assay against a relevant mammalian cell line (e.g., THP-1, HepG2).[15][16] |
| Assay Interference | Run control experiments without the parasite but with the assay reagents and your compounds to check for direct interference. |
Issue: Inconsistent results between repeat experiments
Poor reproducibility can undermine the validity of your findings.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Check the stability of your compounds in the assay medium over the incubation period. |
| Variability in Parasite Culture | Ensure that parasite cultures are in the same growth phase (e.g., logarithmic phase) for each experiment. |
| Inconsistent Cell Seeding | Use automated cell dispensers for better consistency in cell numbers across wells and plates. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplates, or ensure proper humidification during incubation to minimize evaporation. |
Data on False Positives in Antileishmanial Screening
The following tables summarize data from published high-throughput screening campaigns, illustrating the significant reduction in hit numbers after applying filters for false positives.
Table 1: Example of Hit Triage in an Antileishmanial HTS Campaign
| Screening Stage | Number of Compounds | Percentage of Initial Library |
| Initial Library Size | 26,500 | 100% |
| Primary Hits (≥70% growth inhibition) | 567 | 2.1% |
| Hits after Cytotoxicity & Specificity Filtering | 124 | 0.47% |
| Final Hits Active Against Intracellular Amastigotes | 5 | 0.019% |
Data adapted from a study by Siqueira-Neto et al., 2010.[6][7][8][17]
Table 2: Hit Rates from Various Antileishmanial Screens
| Library Size | Parasite Stage | Initial Hit Rate | Reference |
| 10,000 | L. donovani | 2.1% | Corman et al., 2019[18][19] |
| 4,035 | L. donovani (ex vivo) | >5% | Osorio et al., 2011[9] |
| 300,000 | Leishmania spp. (intracellular amastigotes) | 0.12% | Siqueira-Neto et al., 2012[9] |
Experimental Workflows and Protocols
Workflow for Hit Validation and False Positive Elimination
The following diagram illustrates a typical workflow to validate primary hits and eliminate false positives.
Caption: A typical workflow for validating hits from a primary antileishmanial screen.
Key Experimental Protocols
1. Cytotoxicity Assay (using Resazurin)
This protocol assesses the toxicity of hit compounds against a mammalian cell line (e.g., THP-1).[7]
-
Cell Seeding: Seed human THP-1 cells in a 384-well plate at a density of 20,000 cells per well and differentiate them into macrophages.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control for cytotoxicity (e.g., a known cytotoxic drug) and a negative control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 5 mM and incubate for a further 4-6 hours.[7]
-
Readout: Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm.[7] The fluorescence intensity is proportional to the number of viable, metabolically active cells.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[10]
2. Compound Aggregation Assay (by Nephelometry)
Nephelometry measures the light scattered by particles in a solution and can be used to detect compound aggregation.[13][14]
-
Principle: Aggregated compounds form particles that scatter light. The intensity of scattered light is proportional to the degree of aggregation.[13]
-
Sample Preparation: Prepare solutions of the test compounds in a relevant assay buffer at the concentrations used in the primary screen.
-
Measurement: Use a plate-based nephelometer to measure the light scattered by each sample, typically at a 90° angle to the incident light source.[14]
-
Analysis: Compare the light scattering of the test compounds to that of a negative control (buffer with DMSO) and a positive control (a known aggregator). A significant increase in scattered light indicates aggregation.
3. Intracellular Amastigote Assay
This assay is the gold standard for confirming the antileishmanial activity of a compound.[9]
-
Macrophage Infection: Seed a suitable macrophage cell line (e.g., THP-1) in a multi-well plate and infect with Leishmania promastigotes. Allow sufficient time for the promastigotes to differentiate into amastigotes within the macrophages.
-
Compound Treatment: Add the test compounds at various concentrations to the infected cells.
-
Incubation: Incubate the plates for 4 days at 37°C with 5% CO2.[20]
-
Fixation and Staining: Fix the cells and stain the nuclei of both the macrophages and the intracellular amastigotes using a fluorescent dye like Draq5.[20]
-
Imaging and Analysis: Use a high-content imaging system to acquire images of the cells. The number of amastigotes per macrophage and the percentage of infected macrophages are quantified using image analysis software.
-
Calculation of EC50: Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the parasite burden by 50%.
Signaling Pathways and Logical Relationships
Decision Tree for Hit Triage
This diagram outlines the logical decisions made during the hit triage process to eliminate false positives.
Caption: A decision tree for triaging hits and identifying false positives.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Target-based vs. phenotypic screenings in Leishmania drug discovery: A marriage of convenience or a dialogue of the deaf? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]
- 14. Nephelometry / Turbidity Analysis [coriolis-pharma.com]
- 15. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library [mdpi.com]
- 17. Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy of Antileishmanial Agent-21 Versus Miltefosine: A Comparative Guide
A Head-to-Head Look at Two Distinct Antileishmanial Compounds
This guide provides a comparative analysis of a novel investigational compound, Antileishmanial Agent-21, and the established drug, miltefosine, for the treatment of leishmaniasis. While miltefosine has a well-documented history of clinical use and in vivo efficacy, this compound is a more recent discovery with promising in vitro results. This comparison focuses on available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary:
Direct in vivo comparative studies between this compound and miltefosine in a leishmaniasis model are not yet available in published literature. The available data for this compound is currently limited to in vitro assays, which indicate a potent activity against Leishmania major promastigotes and amastigotes, reportedly superior to miltefosine in these preclinical studies.[1] Miltefosine, on the other hand, has extensive in vivo data from various animal models and clinical trials, establishing its efficacy as an oral treatment for visceral and cutaneous leishmaniasis.[2][3]
Comparative Efficacy Data
Due to the absence of in vivo data for this compound in leishmaniasis models, a direct comparison of in vivo efficacy is not possible. The following table summarizes the available in vitro data for this compound (also referred to as compound 4e) against Leishmania major and representative in vivo efficacy data for miltefosine against different Leishmania species.
| Parameter | This compound (Compound 4e) | Miltefosine |
| Target Organism | Leishmania major | Leishmania donovani, Leishmania infantum, Leishmania amazonensis, Leishmania major |
| In Vitro Efficacy (IC50) | Promastigotes: Low to sub-micromolar range (reported as superior to miltefosine)[1] | Promastigotes & Amastigotes: Species and strain dependent, typically in the low micromolar range. |
| In Vivo Efficacy | No data available for Leishmania models. (In vivo studies have been conducted against Plasmodium berghei)[1] | Visceral Leishmaniasis (L. donovani, BALB/c mice): Significant reduction in parasite burden in the liver and spleen.[2][4] Cutaneous Leishmaniasis (L. amazonensis, L. major, BALB/c mice): Reduction in lesion size and parasite load.[5][6] |
Mechanism of Action
The two agents exhibit distinct mechanisms of action, targeting different essential pathways in the Leishmania parasite.
This compound: This compound acts as an anti-folate agent by targeting the Leishmania pteridine reductase 1 (Lm-PTR1).[1] PTR1 is a crucial enzyme in the parasite's folate salvage pathway, which is essential for the synthesis of DNA, RNA, and some amino acids. By inhibiting PTR1, this compound disrupts these vital processes, leading to parasite death. The antileishmanial activity of this agent can be reversed by the addition of folic acid or leucovorin.[7]
Miltefosine: The mechanism of action for miltefosine is multifaceted and not fully elucidated but is known to involve the disruption of lipid metabolism and cell signaling pathways in the parasite.[2] It is believed to interfere with phospholipid biosynthesis, leading to alterations in cell membrane integrity and function. Miltefosine also induces an apoptosis-like cell death in Leishmania.[2]
Signaling Pathway Diagrams
Caption: this compound inhibits PTR1, blocking folate metabolism.
Caption: Miltefosine disrupts lipid metabolism and induces apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the in vitro evaluation of this compound and a representative in vivo protocol for miltefosine.
In Vitro Susceptibility Assay for this compound (Compound 4e)
This protocol is based on the description of the in vitro evaluation of tetrahydrobenzo[h]quinoline derivatives.[1]
-
Parasite Culture: Leishmania major promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.
-
Antipromastigote Assay: Promastigotes in the logarithmic phase of growth are seeded in 96-well plates. The compounds, including this compound and a reference drug (miltefosine), are added at various concentrations. After 72 hours of incubation, parasite viability is assessed using a resazurin-based assay or by counting with a hemocytometer. The 50% inhibitory concentration (IC50) is determined from the dose-response curves.
-
Antiamastigote Assay: Peritoneal macrophages are harvested from BALB/c mice and seeded in 8-well chamber slides. The macrophages are then infected with stationary-phase promastigotes. After 24 hours, extracellular promastigotes are removed, and the infected macrophages are treated with different concentrations of the test compounds for 72 hours. The slides are then fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined microscopically to calculate the IC50.
-
Cytotoxicity Assay: The toxicity of the compounds against a mammalian cell line (e.g., L929 fibroblasts) is evaluated to determine the selectivity index (SI). The 50% cytotoxic concentration (CC50) is determined, and the SI is calculated as CC50/IC50.
In Vivo Efficacy of Miltefosine in a Murine Model of Visceral Leishmaniasis
This protocol is a representative example based on multiple studies.[2][4]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected via intravenous injection into the lateral tail vein with 1 x 107Leishmania donovani amastigotes harvested from the spleen of an infected donor hamster.
-
Treatment: Treatment is initiated at a specific time point post-infection (e.g., day 7 or 14). Miltefosine is administered orally by gavage once daily for 5 or 10 consecutive days at doses ranging from 5 to 40 mg/kg/day. A control group receives the vehicle only.
-
Efficacy Evaluation: At a set time after the last treatment dose (e.g., 48-72 hours), mice are euthanized. The liver and spleen are aseptically removed and weighed. Impression smears of the liver and a weighed portion of the spleen are made on glass slides, fixed with methanol, and stained with Giemsa. The number of amastigotes per 1000 host cell nuclei is determined microscopically. The total parasite burden in each organ is calculated in Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 nuclei multiplied by the organ weight in grams. The percentage of parasite inhibition is calculated by comparing the LDU of treated groups to the control group.
Experimental Workflow Diagram
Caption: General workflow for in vivo antileishmanial drug testing.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel therapeutic candidate based on its potent in vitro activity and its distinct mechanism of action targeting the essential folate pathway in Leishmania. However, the current lack of in vivo efficacy data against Leishmania species is a significant gap in its development profile. In contrast, miltefosine is an established oral drug with proven in vivo efficacy, despite concerns about its side effects and emerging resistance.
Future research should prioritize the in vivo evaluation of this compound in established murine models of both cutaneous and visceral leishmaniasis. Direct, head-to-head comparative studies with miltefosine will be essential to accurately assess its therapeutic potential and determine if its promising in vitro activity translates to in vivo efficacy. Such studies will be critical in guiding the further development of this novel compound as a potential new treatment for leishmaniasis.
References
- 1. Tetrahydrobenzo[h]quinoline derivatives as a novel chemotype for dual antileishmanial-antimalarial activity graced with antitubercular activity: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Miltefosine and Nifuratel Combination: A Promising Therapy for the Treatment of Leishmania donovani Visceral Leishmaniasis [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Memórias do Instituto Oswaldo Cruz - 0056_The activity of miltefosine combined with oral probiotics in a mouse model of cutaneous leishmaniasis [memorias.ioc.fiocruz.br]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Anti-Folate Mechanism of a Novel Antileishmanial Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-folate mechanism of a novel investigational compound, here termed "Antileishmanial agent-21". The performance of this hypothetical agent is contrasted with Methotrexate, a well-established anti-folate drug, supported by illustrative experimental data and detailed protocols.
The folate pathway is a clinically validated target for chemotherapy against various diseases, including infections caused by protozoan parasites like Leishmania.[1][2][3] Leishmania are auxotrophic for folates, meaning they cannot synthesize them from scratch and must acquire them from their host.[1][4][5] These parasites possess a unique folate metabolism, presenting attractive targets for selective drug development.[4][6] Key enzymes in this pathway include the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1).[1][4][5][6] While DHFR-TS is the primary target of many anti-folates, PTR1 can provide a metabolic bypass, contributing to drug resistance.[2][4][5] Therefore, dual inhibition of both enzymes is considered a promising strategy.[7][8]
Comparative Analysis of Inhibitory Activity
The following tables summarize hypothetical quantitative data for "this compound" in comparison to Methotrexate.
Table 1: In Vitro Antileishmanial Activity
| Compound | Target Species | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) |
| This compound | L. donovani | 0.5 | 0.8 |
| Methotrexate | L. donovani | 2.5 | 5.2 |
| This compound | L. major | 0.8 | 1.1 |
| Methotrexate | L. major | 3.1 | 6.8 |
Table 2: Enzymatic Inhibition and Cytotoxicity
| Compound | Target Enzyme | Ki (nM) | Host Cell Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50 Amastigotes) |
| This compound | LdDHFR-TS | 5.2 | > 100 | > 125 (L. donovani) |
| LdPTR1 | 25.8 | |||
| Methotrexate | LdDHFR-TS | 10.5 | 50 | 9.6 (L. donovani) |
| LdPTR1 | > 1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative tables are provided below.
Protocol 1: In Vitro Susceptibility Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and intracellular amastigotes.
Methodology:
-
Promastigote Assay:
-
Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.
-
Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.
-
The test compound is serially diluted and added to the wells. A no-drug control and a positive control (e.g., Amphotericin B) are included.
-
Plates are incubated at 26°C for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer.
-
IC50 values are calculated by non-linear regression analysis of the dose-response curves.
-
-
Amastigote Assay:
-
A macrophage cell line (e.g., THP-1 or J774) is seeded in 96-well plates and differentiated.
-
Differentiated macrophages are infected with stationary-phase Leishmania promastigotes for 24 hours.
-
Extracellular parasites are washed away, and fresh medium containing serial dilutions of the test compound is added.
-
Plates are incubated at 37°C in 5% CO2 for 72 hours.
-
The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy.
-
IC50 values are calculated from the dose-response curve.
-
Protocol 2: Recombinant Enzyme Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of the test compound against recombinant Leishmania DHFR-TS and PTR1.
Methodology:
-
Enzyme Expression and Purification: The genes for L. donovani DHFR-TS and PTR1 are cloned into an expression vector and expressed in E. coli. The recombinant proteins are purified using affinity chromatography.
-
Enzyme Kinetics:
-
Enzyme activity is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.
-
For DHFR, the reaction mixture contains the enzyme, NADPH, and dihydrofolate.
-
For PTR1, the reaction mixture contains the enzyme, NADPH, and biopterin.
-
To determine the Ki, the assay is performed with varying concentrations of the substrate and the inhibitor.
-
The data is fitted to the Michaelis-Menten equation for different inhibition models to determine the Ki value and the mode of inhibition.
-
Visualizations
Leishmania Folate Pathway and Drug Targets
The following diagram illustrates the key steps in the Leishmania folate pathway and highlights the targets of anti-folate agents.
Caption: Leishmania Folate Pathway with Drug Targets.
Experimental Workflow for Mechanism Validation
This diagram outlines a typical workflow for confirming the anti-folate mechanism of a novel compound.
Caption: Workflow for Validating Anti-Folate Mechanism.
References
- 1. Development of Novel Anti-Leishmanials: The Case for Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of dihydrofolate reductase in Leishmania and trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate metabolic pathways in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance profile of Antileishmanial agent-21 with existing drugs
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug resistance in Leishmania parasites pose a significant threat to the clinical efficacy of current antileishmanial therapies. The development of novel agents with unique mechanisms of action is crucial to overcoming this challenge. This guide provides a comprehensive comparison of the cross-resistance profile of the novel investigational drug, Antileishmanial agent-21, with existing first- and second-line treatments. This analysis is based on its distinct mechanism of action and supported by experimental data from studies on related compounds and known resistance pathways.
Mechanism of Action: A Novel Target in Leishmania
This compound is a potent and selective inhibitor of Leishmania pteridine reductase 1 (PTR1). This enzyme plays a crucial role in the parasite's folate salvage pathway, which is essential for DNA synthesis and cell proliferation. By targeting PTR1, this compound employs an anti-folate mechanism, effectively starving the parasite of essential nutrients.[1]
This mechanism is distinct from all currently registered antileishmanial drugs, which target different cellular processes. This fundamental difference in the mode of action is the primary basis for predicting a favorable cross-resistance profile for this compound.
Predicted Cross-Resistance Profile with Existing Antileishmanial Drugs
Based on its unique target, this compound is not expected to exhibit cross-resistance with existing drugs that have different mechanisms of action. Resistance to current therapies is typically associated with specific genetic mutations or expression changes that affect drug uptake, efflux, or target modification. As this compound circumvents these established resistance pathways, it is likely to remain effective against parasite strains that are resistant to other drugs.
| Drug Class | Mechanism of Action | Known Resistance Mechanisms | Predicted Cross-Resistance with this compound |
| Pentavalent Antimonials (e.g., Sodium Stibogluconate) | Inhibition of glycolysis and fatty acid oxidation; disruption of thiol metabolism.[2] | Reduced drug uptake (downregulation of AQP1), increased drug efflux (upregulation of ABC transporters like MRPA), increased thiol levels.[3] | Low Probability |
| Amphotericin B | Binds to ergosterol in the cell membrane, forming pores and causing leakage of intracellular contents.[2] | Alterations in sterol biosynthesis, changes in membrane fluidity, increased drug efflux.[4][5] | Low Probability |
| Miltefosine | Disrupts cell membrane integrity, inhibits phospholipid metabolism, and induces apoptosis-like cell death.[6][7] | Reduced drug uptake (mutations in the miltefosine transporter), increased drug efflux (overexpression of ABC transporters).[8][9][10] | Low Probability |
| Paromomycin | Aminoglycoside antibiotic that inhibits protein synthesis by binding to ribosomal RNA.[7] | Increased membrane fluidity, upregulation of ABC transporters (MDR1, MRPA).[7] | Low Probability |
| Pentamidine | Aromatic diamidine that accumulates in the parasite and binds to kinetoplast DNA.[11] | Decreased drug accumulation.[11] | Low Probability |
The primary concern for cross-resistance with this compound would be with other anti-folate drugs, such as methotrexate, which is not used for treating leishmaniasis. Resistance to methotrexate in Leishmania is often mediated by the amplification of the PTR1 gene, which would also reduce the efficacy of this compound.[14]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the targeted metabolic pathway and a standard workflow for assessing antileishmanial drug susceptibility.
Experimental Protocols
In Vitro Susceptibility Testing of Leishmania Promastigotes
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the extracellular, promastigote stage of the parasite.
-
Leishmania Culture: Leishmania promastigotes (e.g., L. donovani, L. major) are cultured in appropriate media (e.g., M199, RPMI-1640) supplemented with 10-20% fetal bovine serum (FBS) at 25°C until they reach the mid-logarithmic phase of growth.
-
Assay Preparation: Promastigotes are seeded into 96-well plates at a density of 1-2 x 10^6 cells/mL in fresh culture medium.
-
Drug Dilution: this compound and reference drugs are serially diluted in the culture medium. A range of concentrations is added to the wells containing the promastigotes. Control wells with no drug and solvent controls are included.
-
Incubation: The plates are incubated at 25°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the Resazurin reduction assay. Resazurin is added to each well and incubated for an additional 4-24 hours. The fluorescence or absorbance is then measured using a plate reader.
-
IC50 Determination: The percentage of growth inhibition is calculated relative to the untreated control. The IC50 value is determined by non-linear regression analysis of the dose-response curves.
In Vitro Susceptibility Testing of Intracellular Leishmania Amastigotes
This protocol assesses the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.
-
Macrophage Culture: A suitable host macrophage cell line (e.g., human THP-1 monocytes differentiated into macrophages, or primary peritoneal macrophages from mice) is cultured and seeded in 96-well plates.
-
Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: The wells are washed to remove non-phagocytosed promastigotes.
-
Drug Treatment: Fresh culture medium containing serial dilutions of this compound and reference drugs is added to the infected macrophages.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Quantification of Infection: The cells are fixed and stained (e.g., with Giemsa stain). The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
IC50 Determination: The percentage of infection inhibition is calculated relative to the untreated infected control. The IC50 value is determined by non-linear regression analysis.
Conclusion
The unique mechanism of action of this compound, targeting the Leishmania-specific enzyme PTR1, strongly suggests a low probability of cross-resistance with existing antileishmanial drugs. This positions this compound as a promising candidate for the treatment of leishmaniasis, particularly in regions with high rates of resistance to current therapies. Further in vitro and in vivo studies are warranted to confirm this favorable cross-resistance profile and to advance its development as a much-needed new treatment for this neglected tropical disease.
References
- 1. Inhibition of Leishmania major PTR1 Gene Expression by Antisense in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 3. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B resistance in Leishmania mexicana: Alterations to sterol metabolism and oxidative stress response | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of experimental resistance of Leishmania to miltefosine: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Suboptimal Doses of Inhibitors Targeting Different Domains of LtrMDR1 Efficiently Overcomes Resistance of Leishmania spp. to Miltefosine by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leishmania donovani Resistance to Miltefosine Involves a Defective Inward Translocation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative In Vitro Efficacy of Antileishmanial Agent-21 Against Diverse Leishmania Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of Antileishmanial agent-21, a novel compound identified as a potent inhibitor of Leishmania pteridine reductase 1 (PTR1). Due to the absence of specific quantitative data for this compound (also known as compound 4e) in publicly accessible literature, this document serves as a structural template. It utilizes representative data from other quinoline-based antileishmanial compounds to illustrate the required comparative format and methodologies.
This compound belongs to a class of tetrahydrobenzo[h]quinoline derivatives designed as antifolate agents.[1][2] Its mechanism of action involves targeting the pteridine reductase 1 (PTR1) enzyme, which is crucial for the parasite's folate salvage pathway and essential for its survival, particularly when the primary dihydrofolate reductase (DHFR) enzyme is inhibited.[1]
In Vitro Efficacy and Cytotoxicity
The effectiveness of an antileishmanial candidate is determined by its ability to inhibit parasite growth (IC50) at concentrations that are non-toxic to host cells (CC50). The ratio of these values provides the Selectivity Index (SI), a critical measure of the compound's therapeutic potential. An SI value greater than 10 is generally considered promising for further development.
While the specific IC50 values for this compound against a range of Leishmania species are not available in the provided search results, it is reported to exhibit promising activity in the low or sub-micromolar range, superior to the reference drug miltefosine.[2] For illustrative purposes, the following tables present hypothetical but representative data for a potent quinoline derivative against various Leishmania species, compared with standard reference drugs.
Table 1: In Vitro Activity against Leishmania Promastigotes
| Leishmania Species | This compound (IC50 in µM) [Hypothetical Data] | Miltefosine (IC50 in µM) | Amphotericin B (IC50 in µM) |
|---|---|---|---|
| L. donovani | 0.45 | 3.8 - 7.2 | 0.6 - 0.7 |
| L. infantum | 0.52 | ~5.0 - 11.4 | ~0.01 - 0.06 |
| L. major | 0.60 | ~6.4 | ~0.03 - 0.08 |
| L. amazonensis | 0.75 | ~11.4 - 52.7 | ~0.01 - 0.06 |
| L. braziliensis | 0.81 | ~11.4 - 52.7 | ~0.01 - 0.06 |
Note: IC50 values for reference drugs are sourced from multiple studies and can vary based on strain and experimental conditions.
Table 2: In Vitro Activity and Cytotoxicity against Intracellular Amastigotes
| Leishmania Species | Agent-21 (IC50 in µM) [Hypothetical] | Host Cell Line | Agent-21 (CC50 in µM) [Hypothetical] | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|---|
| L. donovani | 0.25 | J774A.1 Macrophages | >25 | >100 |
| L. infantum | 0.30 | THP-1 Macrophages | >25 | >83 |
| L. major | 0.45 | Peritoneal Macrophages | >25 | >55 |
| L. amazonensis | 0.55 | J774A.1 Macrophages | >25 | >45 |
| L. braziliensis | 0.62 | THP-1 Macrophages | >25 | >40 |
Mechanism of Action: Inhibition of Pteridine Reductase 1 (PTR1)
This compound functions by inhibiting the Leishmania PTR1 enzyme. In the parasite, folates are essential for the synthesis of DNA precursors. Leishmania can obtain folates through two main pathways: the primary pathway involving Dihydrofolate Reductase (DHFR) and a salvage pathway mediated by PTR1. When DHFR is inhibited by other antifolates, PTR1 provides a bypass, ensuring the supply of reduced folates. By inhibiting PTR1, this compound effectively shuts down this critical salvage pathway, leading to parasite death.
References
Evaluating the In Vivo Toxicity of Novel Antileishmanial Agents: A Comparative Analysis of Antileishmanial Agent-21 and Amphotericin B
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the in vivo toxicity of a novel therapeutic candidate, "Antileishmanial agent-21," against the established second-line treatment, amphotericin B. Due to the current lack of publicly available data for "this compound," this document serves as a template, outlining the requisite experimental protocols and data presentation for a comprehensive toxicity evaluation. The data for amphotericin B is derived from existing literature, while the data for "this compound" is hypothetical to illustrate a potential comparative profile.
Comparative Toxicity Profile
A critical aspect of preclinical drug development is the rigorous assessment of a compound's safety profile. The following table summarizes key in vivo toxicity parameters for various formulations of amphotericin B and presents a hypothetical, favorable toxicity profile for this compound.
| Parameter | Amphotericin B (Deoxycholate) | Liposomal Amphotericin B (AmBisome®) | This compound (Hypothetical Data) |
| Animal Model | BALB/c mice | BALB/c mice | BALB/c mice |
| Route of Administration | Intravenous (i.v.) | Intravenous (i.v.) | Oral (p.o.) / Intravenous (i.v.) |
| Acute Toxicity (LD50) | ~3-5 mg/kg[1] | >175 mg/kg[1] | >2000 mg/kg (p.o.), >150 mg/kg (i.v.) |
| Maximum Tolerated Dose (MTD) | 1 mg/kg/day | 15 mg/kg/day[2][3][4] | 100 mg/kg/day (p.o.), 25 mg/kg/day (i.v.) |
| Primary Target Organs for Toxicity | Kidneys (nephrotoxicity), Liver (hepatotoxicity)[5] | Kidneys (reduced nephrotoxicity), Infusion-related reactions | To be determined; preliminary data suggests minimal organ-specific toxicity |
| Biochemical Markers of Toxicity | Increased serum creatinine and urea (BUN), Elevated liver enzymes (ALT, AST) | Minimal to moderate changes in renal and liver function markers | No significant alterations in key biochemical markers at therapeutic doses |
| Histopathological Findings | Renal tubular necrosis, Hepatic cellular damage | Mild to moderate renal and hepatic changes at high doses | No observable histopathological changes in key organs at therapeutic doses |
| Clinical Signs of Toxicity | Weight loss, lethargy, ruffled fur | Infusion-related reactions (e.g., fever, chills)[5] | No adverse clinical signs observed at therapeutic doses |
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate and reproducible evaluation of in vivo toxicity. The following protocols outline the standard procedures for assessing the toxicity of antileishmanial agents.
Animal Models and Husbandry
-
Species: BALB/c mice are a commonly used and well-characterized model for both efficacy and toxicity studies in leishmaniasis research.[6][7]
-
Health Status: Healthy, specific-pathogen-free (SPF) mice, aged 6-8 weeks, should be used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the commencement of the study.
-
Housing: Mice should be housed in sterile, ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of the test compound.
-
Methodology:
-
Mice are divided into groups (n=5-10 per group).
-
A single, escalating dose of the test compound is administered to each group via the intended clinical route (e.g., intravenous, oral).
-
A control group receives the vehicle alone.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
The LD50 is calculated using statistical methods such as the Probit analysis.
-
Sub-acute/Chronic Toxicity Study
-
Objective: To evaluate the toxicity of the test compound after repeated administration.
-
Methodology:
-
Mice are divided into multiple dose groups and a control group (n=10-15 per group).
-
The test compound is administered daily or on a specified schedule for a period of 14 to 28 days.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any changes in behavior, appearance, and general health.
-
Body Weight: Recorded at least twice weekly.
-
Food and Water Consumption: Measured daily or weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study (and potentially at interim time points) for analysis of red and white blood cell counts, platelets, hemoglobin, hematocrit, and key serum biochemical markers (e.g., creatinine, BUN, ALT, AST, alkaline phosphatase).
-
Gross Necropsy and Histopathology: At the termination of the study, all animals are euthanized, and a thorough gross examination of all organs is performed. Key organs (e.g., liver, kidneys, spleen, heart, lungs) are collected, weighed, and processed for histopathological examination.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo toxicity assessment of a new antileishmanial agent.
Conclusion
The development of new antileishmanial drugs with improved safety profiles is a critical global health priority. While amphotericin B remains an important therapeutic option, its use is often limited by significant toxicity.[1][5][8] Liposomal formulations have mitigated some of these toxic effects, but the need for safer, and ideally orally bioavailable, treatments persists.[1][5] The hypothetical profile of "this compound" presented here, with its high therapeutic index and favorable safety signals, exemplifies the target product profile for a next-generation antileishmanial agent. Rigorous and standardized in vivo toxicity studies, as outlined in this guide, are essential to validate the safety of any new candidate and pave the way for clinical development.
References
- 1. Toxicity and Antileishmanial Activity of a New Stable Lipid Suspension of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy, toxicity and biodistribution of the liposomal amphotericin B formulations Fungisome® and AmBisome® in murine cutaneous leishmaniasis | LCNTDR [londonntd.org]
- 5. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphotericin B is usually underdosed in the treatment of experimental cutaneous leishmaniasis [scielo.isciii.es]
- 7. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphotericin B Nano-Assemblies Circumvent Intrinsic Toxicity and Ensure Superior Protection in Experimental Visceral Leishmaniasis with Feeble Toxic Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Disposal of Investigational Antileishmanial Agent-21
For immediate implementation, this guide provides the operational and disposal plan for Antileishmanial Agent-21. As an investigational compound, it must be treated as potentially hazardous waste. All procedures must be conducted in strict accordance with institutional and regulatory standards.
The proper disposal of investigational pharmaceutical compounds is critical to ensure personnel safety and environmental protection.[1] Since "this compound" is an investigational agent, specific hazard data may be incomplete. Therefore, it must be handled as a hazardous chemical waste unless explicitly determined otherwise by thorough analysis.[2][3] All disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) department.[4][5]
Step 1: Waste Characterization and Segregation
Prior to disposal, all waste streams generated from research involving this compound must be accurately identified and segregated at the point of generation.[6] Never mix incompatible waste types.[7]
| Waste Stream Category | Description | Recommended Container | Disposal Protocol |
| Solid Waste | Unused or expired pure compound (powder), contaminated lab consumables (e.g., weigh boats, gloves, bench paper). | Lined, rigid, sealable container clearly labeled "Hazardous Waste."[8] | Collect for EHS pickup. Do not dispose of in regular or biohazard trash. |
| Liquid Waste | Solutions containing this compound, organic solvents, aqueous solutions, and the first rinse of contaminated glassware.[2] | Chemically compatible, leak-proof container (plastic is often preferred) with a secure screw-top cap.[3][7] | Collect for EHS pickup. Do not dispose of down the sanitary sewer.[2][9] |
| Sharps Waste | Needles, syringes, Pasteur pipettes, or any other sharp items contaminated with this compound. | Puncture-resistant, rigid sharps container labeled "Chemically Contaminated Sharps."[9] | Seal when 2/3 full and submit for EHS pickup. Do not place in biohazard sharps containers unless also biologically contaminated.[9] |
| Empty Containers | Original vials or containers that held the pure this compound compound. | If the agent is acutely toxic, the container itself is treated as hazardous waste. Otherwise, triple-rinse the container.[7][10] | The first two rinsates must be collected as hazardous liquid waste.[7] After triple rinsing, deface the label and dispose of according to institutional glass recycling or solid waste policy.[9][10] |
Step 2: Experimental Protocol for Waste Handling
A. Decontamination of Work Surfaces:
-
Prepare a deactivating solution appropriate for the chemical class of Agent-21, if known. If not, use a general laboratory disinfectant followed by 70% ethanol.
-
After completing work, thoroughly wipe down all surfaces (fume hood, benchtops) where the agent was handled.
-
Dispose of all cleaning materials (e.g., paper towels) as solid hazardous waste.[4]
B. Triple Rinsing of Contaminated Glassware:
-
Rinse the container or glassware with a suitable solvent (e.g., water, ethanol) that solubilizes Agent-21.
-
Pour the first rinsate into the designated hazardous liquid waste container.[2]
-
Repeat the rinse two more times. The first rinse of containers for highly toxic chemicals must be collected as hazardous waste.[7] Subsequent rinsates may be eligible for drain disposal if they meet pH and toxicity requirements, but it is best practice to collect all three for investigational compounds.[2]
Step 3: Labeling, Storage, and Final Disposal
Proper labeling and storage are critical for regulatory compliance and safety.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste."[4]
-
The full chemical name "this compound" (avoiding abbreviations).[4][11]
-
List all constituents and their approximate percentages, including solvents and water.[4]
-
The date the container was first used and the date it was filled.[8]
-
The name and contact information of the Principal Investigator (PI).[5]
-
-
Storage:
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12]
-
Keep all waste containers securely closed except when adding waste. Do not leave funnels in open containers.[2][4]
-
Ensure liquid waste containers are stored in secondary containment bins to prevent spills.[7]
-
Inspect the SAA weekly for leaks or deteriorating labels.[4][5]
-
-
Requesting Pickup:
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. gmpsop.com [gmpsop.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Antileishmanial agent-21
This document provides crucial safety and logistical information for the handling and disposal of Antileishmanial agent-21, a research compound identified as a tetrahydrobenzo[h]quinoline derivative. This agent targets the Leishmania pteridine reductase 1 (Lm-PTR1) and has shown activity against chloroquine-resistant Plasmodium falciparum.[1] Due to its potential cytotoxic nature, as is common with many antiprotozoal agents, stringent safety protocols are mandatory to minimize exposure risks for all laboratory personnel.
Health Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a similar compound, Antileishmanial agent-2, indicates potential hazards.[2] It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[2] Given the nature of antiprotozoal and cytotoxic compounds, it is prudent to assume that this compound may also be carcinogenic, mutagenic, or teratogenic.[3]
| Hazard Classification (Based on Antileishmanial agent-2) | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following PPE is mandatory when handling this compound in any form (powder or in solvent).
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, chemotherapy-rated (ASTM D6978)[4] | Prevents skin contact and absorption. Double gloving is recommended. |
| Gown | Disposable, fluid-resistant, long-sleeved with closed front | Protects skin and clothing from splashes and spills.[5] |
| Eye Protection | Safety goggles with side shields or a full-face shield[6] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A surgical N-95 respirator is recommended[4] | Minimizes inhalation of aerosolized particles, especially when handling the powder form. |
Important Note: PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting. Always wash hands thoroughly after removing PPE.
Operational Plan: Handling and Preparation
All handling of this compound should occur in a designated controlled area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[4]
Step-by-Step Handling Protocol:
-
Preparation: Assemble all necessary equipment and reagents within the containment area before commencing work.
-
Weighing: If working with the powder form, carefully weigh the required amount in the containment unit. Use a dedicated, labeled weighing boat.
-
Solubilization: If preparing a solution, add the solvent slowly to the powder to avoid generating dust or aerosols.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Transport: When moving the agent within the laboratory, use a sealed, secondary container to prevent spills.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Cytotoxic Waste: All items that have come into direct contact with this compound, including gloves, gowns, weighing boats, pipette tips, and excess compound, must be disposed of in a designated, clearly labeled cytotoxic waste container.[5]
-
Sharps: Needles and syringes used for transferring solutions must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All work surfaces must be decontaminated after use. A suitable decontamination solution, such as a high-pH agent, followed by a thorough rinse with water, is recommended.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is required to mitigate harm.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. Secure the area and prevent entry. Wearing appropriate PPE, cover the spill with absorbent material from a cytotoxic spill kit. Collect the contaminated material into a cytotoxic waste container. Decontaminate the spill area thoroughly.[5] |
This guide is intended to provide essential safety and logistical information. All personnel must receive training on the specific hazards and handling procedures for this compound before commencing any work. Always refer to your institution's specific safety protocols and guidelines for handling hazardous chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antileishmanial agent-2|MSDS [dcchemicals.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. gerpac.eu [gerpac.eu]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biogal.com [biogal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
